ONO-0740556
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H34NO6P |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
[(2R)-2-[5-(2-hexylphenyl)pentanoylamino]-3-hydroxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H34NO6P/c1-2-3-4-5-10-17-11-6-7-12-18(17)13-8-9-14-20(23)21-19(15-22)16-27-28(24,25)26/h6-7,11-12,19,22H,2-5,8-10,13-16H2,1H3,(H,21,23)(H2,24,25,26)/t19-/m1/s1 |
Clave InChI |
LYWONSBDWRVEKO-LJQANCHMSA-N |
SMILES isomérico |
CCCCCCC1=CC=CC=C1CCCCC(=O)N[C@H](CO)COP(=O)(O)O |
SMILES canónico |
CCCCCCC1=CC=CC=C1CCCCC(=O)NC(CO)COP(=O)(O)O |
Origen del producto |
United States |
Foundational & Exploratory
ONO-0740556: A Deep Dive into its Mechanism of Action as a Potent LPA1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for ONO-0740556, a potent and chemically stable agonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details its molecular interactions, signaling cascade, and the experimental validation of its activity, offering valuable insights for researchers in pharmacology and drug development.
Core Mechanism of Action: Potent Agonism at the LPA1 Receptor
This compound is a synthetic analog of lysophosphatidic acid (LPA) designed for enhanced stability and potency.[1] Its primary mechanism of action is the activation of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cancer, inflammation, and neuropathic pain.[1][2]
Upon binding, this compound induces a conformational change in the LPA1 receptor, leading to the activation of its coupled heterotrimeric G protein, specifically the Gi subfamily.[1] This activation is initiated by the exchange of GDP for GTP on the Gαi subunit, which then dissociates from the Gβγ dimer. Both the Gαi-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins, initiating a cascade of intracellular signals.
Structural analysis through cryo-electron microscopy has revealed the precise binding mode of this compound within the LPA1 receptor.[1] The molecule establishes an extensive interaction network involving the N-terminus, extracellular loops 1 and 2, and transmembrane helices 2, 3, 5, 6, and 7 of the receptor.[1] The binding site is characterized by a polar recognition region on the extracellular side, which accommodates the head phosphate (B84403) and glycerol (B35011) moieties of this compound, and a hydrophobic pocket within the transmembrane region for the acyl chain.[1] Notably, the head phosphate group forms critical salt bridges with specific amino acid residues (K39 and R124) in the receptor, anchoring the molecule and triggering the receptor's activation.[1]
Quantitative Analysis of this compound Activity
The potency of this compound as an LPA1 agonist has been quantified in preclinical studies. The following table summarizes the key activity data.
| Parameter | Value | Species/System | Assay Type | Reference |
| EC50 | 0.26 nM | Human LPA1 | NanoBiT-G-protein dissociation assay | [1][3] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
This data highlights the significantly higher potency of this compound compared to the endogenous ligand, LPA, for which it is reported to be 30-fold more potent.[1]
Experimental Protocol: NanoBiT-G-protein Dissociation Assay
The determination of this compound's EC50 value was achieved using a NanoBiT-G-protein dissociation assay. This luminescence-based assay is designed to measure the interaction between a GPCR and its G protein in live cells.
Principle: The assay relies on the NanoLuc Binary Technology (NanoBiT), where the NanoLuc luciferase is split into two subunits, Large BiT (LgBiT) and Small BiT (SmBiT). The Gα and Gγ subunits of the heterotrimeric G protein are genetically fused to LgBiT and SmBiT, respectively. In the inactive state, the G protein is intact, bringing LgBiT and SmBiT into close proximity, resulting in a high luminescence signal upon the addition of the substrate. Upon GPCR activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in the luminescence signal.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions. The cells are then co-transfected with plasmids encoding for the human LPA1 receptor, Gαi-LgBiT, and SmBiT-Gγ.
-
Cell Plating: After transfection, the cells are seeded into a white, opaque 96-well plate suitable for luminescence measurements.
-
Compound Preparation: this compound is serially diluted to a range of concentrations to generate a dose-response curve.
-
Assay Procedure:
-
The cell culture medium is replaced with an assay buffer.
-
The NanoLuc substrate (e.g., furimazine) is added to each well.
-
A baseline luminescence reading is taken.
-
Varying concentrations of this compound are added to the wells.
-
The luminescence is measured kinetically over a defined period.
-
-
Data Analysis: The decrease in luminescence signal at each concentration of this compound is measured. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.
Visualizing the Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
Caption: Signaling pathway of this compound via the LPA1 receptor.
Caption: Workflow for the NanoBiT-G-protein dissociation assay.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
ONO-0740556: A Potent LPA1 Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-0740556 is a potent and selective agonist for the human lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro activity, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of LPA1 signaling and the development of related therapeutics.
Introduction to this compound and the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. The LPA1 receptor is broadly expressed and plays a crucial role in numerous biological processes, including cell proliferation, migration, and survival.[1] Dysregulation of LPA1 signaling has been linked to various diseases, making it an attractive target for therapeutic intervention.[2]
This compound is a synthetic analog of LPA designed for enhanced stability and potency at the LPA1 receptor.[3] Structural studies have revealed that this compound is a potent agonist that primarily couples to the Gi subfamily of G proteins, initiating a cascade of downstream signaling events.[2][3]
Mechanism of Action and Signaling Pathways
Upon binding to the LPA1 receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This compound has been shown to be a Gαi-coupled agonist.[3][4] The activation of Gαi leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which then modulate the activity of various downstream effector proteins.
The primary signaling pathways activated by the LPA1 receptor include:
-
Gαi/o pathway: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5]
-
Gαq/11 pathway: Activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gα12/13 pathway: Activation of Rho GTPases, which are key regulators of the actin cytoskeleton and are involved in cell migration and contraction.
The signaling cascade initiated by this compound binding to LPA1 can be visualized as follows:
Quantitative Data
The primary quantitative measure of this compound's activity is its half-maximal effective concentration (EC50) in a G-protein dissociation assay.
| Compound | Assay | Receptor | EC50 (nM) | Reference |
| This compound | NanoBiT G-protein Dissociation Assay | Human LPA1 | 0.26 | [3][4] |
| LPA (18:1) | NanoBiT G-protein Dissociation Assay | Human LPA1 | ~7.8 | [3] |
Experimental Protocols
This section details the key experimental methodologies used to characterize this compound.
NanoBiT G-protein Dissociation Assay
This assay measures the activation of the LPA1 receptor by quantifying the dissociation of the Gαi and Gβγ subunits of the heterotrimeric G protein.[6]
Principle: The assay utilizes NanoLuc Binary Technology (NanoBiT), a two-subunit system based on NanoLuc luciferase. The Large BiT (LgBiT) and Small BiT (SmBiT) subunits are fused to the Gαi and Gγ subunits, respectively. In the inactive state, the G protein is intact, bringing LgBiT and SmBiT into close proximity, resulting in a luminescent signal. Upon receptor activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in the luminescent signal.[5]
Workflow:
Detailed Method (based on Akasaka et al., 2022): [3]
-
Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). For the assay, cells are seeded in 96-well plates. The cells are then co-transfected with plasmids encoding for human LPA1, Gαi fused to LgBiT, Gβ, and Gγ fused to SmBiT.
-
Assay Preparation: After a 24-hour incubation to allow for protein expression, the culture medium is replaced with a buffer (e.g., HBSS) containing the Nano-Glo Live Cell Assay substrate.
-
Luminescence Measurement: The plate is incubated at room temperature to stabilize the signal, and baseline luminescence is measured using a plate reader.
-
Agonist Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Signal Detection: The luminescence signal is monitored kinetically for a defined period.
-
Data Analysis: The decrease in luminescence is calculated relative to the baseline. The data are then fitted to a dose-response curve to determine the EC50 value.
Cryo-Electron Microscopy (Cryo-EM) for Structural Studies
The three-dimensional structure of the this compound-bound LPA1-Gαi complex was determined using single-particle cryo-EM.[3]
Principle: Cryo-EM involves flash-freezing purified protein complexes in a thin layer of vitreous ice. This preserves the native structure of the complex. A transmission electron microscope is then used to acquire a large number of images of the randomly oriented particles. These images are computationally processed and averaged to reconstruct a high-resolution 3D model of the protein complex.
Workflow:
Detailed Method (based on Akasaka et al., 2022): [3]
-
Protein Expression and Purification: The human LPA1 receptor and the Gαiβγ heterotrimer are expressed in an appropriate system (e.g., insect cells). The proteins are solubilized from the membrane using detergents and purified.
-
Complex Formation: The purified LPA1 receptor and Gαiβγ are mixed in the presence of a saturating concentration of this compound to form the active complex.
-
Grid Preparation: A small volume of the purified complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane.
-
Data Collection: The frozen grid is loaded into a transmission electron microscope, and a large number of images are automatically collected.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images. These images are then aligned and averaged to generate 2D class averages and subsequently a 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the LPA1-Gαi-ONO-0740556 complex is built into the cryo-EM density map and refined to high resolution.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the LPA1 receptor. Its high potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies. The experimental protocols detailed in this guide provide a foundation for the further characterization of this compound and the development of novel LPA1-targeted therapeutics.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 6. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
ONO-0740556: A Deep Dive into its Structure-Activity Relationship as a Potent LPA1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ONO-0740556, a potent and selective agonist for the lysophosphatidic acid receptor 1 (LPA1). This compound, a chemically stabilized analog of lysophosphatidic acid (LPA), has emerged as a critical tool for elucidating the structural basis of LPA1 activation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Core Structure and Potency
This compound was developed as a more stable and potent alternative to the endogenous ligand, LPA.[1] Its design incorporates key modifications to the LPA scaffold: the glycerol (B35011) backbone is partially replaced by an amide bond, and the cis-9 double bond in the acyl chain is substituted with an aromatic moiety.[1] These alterations contribute to its enhanced stability and remarkable potency.
Quantitative Agonist Activity
The agonist activity of this compound at the human LPA1 receptor was determined using a NanoBiT-G-protein dissociation assay. This assay measures the ligand-induced dissociation of the Gαi subunit from the Gβγ dimer, a key step in G-protein activation.
| Compound | Receptor | EC50 (nM) | Fold Potency vs. LPA |
| This compound | Human LPA1 | 0.26 | ~30x higher |
| LPA | Human LPA1 | ~7.8 | 1x |
Table 1: Agonist potency of this compound compared to LPA at the human LPA1 receptor. Data sourced from a NanoBiT-G-protein dissociation assay.[1]
Structural Basis of High-Affinity Binding and Activation
Cryo-electron microscopy (cryo-EM) studies of the human LPA1-Gi signaling complex bound to this compound have provided unprecedented insights into its binding mode and the mechanism of receptor activation.[1]
Key Binding Interactions
The binding of this compound to LPA1 involves an extensive network of interactions within a binding site composed of a polar recognition region on the extracellular side and a hydrophobic pocket within the transmembrane (TM) domain.[1]
| Moiety of this compound | Interacting Residues in LPA1 | Type of Interaction |
| Phosphate Head Group | K39 (N-term), R124 (TM3) | Salt Bridges |
| Glycerol Moiety | Q125 (TM3), S293 (TM7) | Hydrogen Bonds |
| Amide Linker | S293 (TM7) | Hydrogen Bond |
| Aromatic Ring | L297 (TM7) | Hydrophobic Interaction |
| Acyl Chain | W210 (TM5) | CH–π Interaction |
Table 2: Summary of key molecular interactions between this compound and the human LPA1 receptor.[1]
Mutational analysis has confirmed the functional importance of these interactions. For instance, mutation of W210 to Alanine (W210A) completely abolished the receptor's response to this compound, highlighting the critical role of the CH–π interaction in agonist binding and subsequent receptor activation.[1]
Signaling Pathway and Experimental Workflow
LPA1 Signaling Cascade
Upon agonist binding, LPA1 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein heterotrimer also releases the Gβγ subunit, which can activate other downstream effectors such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Workflow for Structural and Functional Characterization
The characterization of this compound's interaction with LPA1 involved a multi-step process, from protein expression and purification to functional assays and structural determination.
Detailed Experimental Protocols
NanoBiT-G-protein Dissociation Assay
This assay quantifies the interaction between the Gα and Gβγ subunits of the G protein upon receptor activation.
Principle: The Gα subunit is tagged with the Large Bit (LgBiT) of the NanoLuc luciferase, and the Gβγ subunit is tagged with the Small Bit (SmBiT). Upon receptor activation by an agonist, the G protein dissociates, leading to a decrease in the luminescent signal, which is measured to determine agonist potency.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding for human LPA1, Gαi-LgBiT, Gβ1, and Gγ2-SmBiT.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Ligand Stimulation: After 24 hours, the culture medium is replaced with a buffer containing the Nano-Glo® Live Cell Substrate. A baseline luminescence is measured before the addition of varying concentrations of this compound or LPA.
-
Data Acquisition: Luminescence is monitored over time using a plate reader.
-
Data Analysis: The change in luminescence is plotted against the logarithm of the agonist concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.
Cryo-Electron Microscopy of the LPA1-Gi-ONO-0740556 Complex
Principle: Cryo-EM is used to determine the high-resolution three-dimensional structure of the LPA1-Gi complex stabilized in its active state by this compound.
Methodology:
-
Protein Expression and Purification: Human LPA1 and the Gαi, Gβ1, and Gγ2 subunits are co-expressed in Sf9 insect cells using a baculovirus expression system. The proteins are solubilized in detergent and purified using affinity and size-exclusion chromatography.
-
Complex Formation: The purified LPA1 and Gi heterotrimer are incubated with this compound to form a stable complex. Apyrase is added to hydrolyze any remaining GDP, facilitating the formation of the nucleotide-free, agonist-bound state.
-
Grid Preparation: The purified complex is applied to a glow-discharged cryo-EM grid, which is then plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged using a Titan Krios electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual particle views, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the LPA1-Gi-ONO-0740556 complex is built into the cryo-EM density map and refined to produce the final structure.
Conclusion
The study of this compound has significantly advanced our understanding of LPA1 receptor activation. Its high potency is a direct result of specific molecular interactions that stabilize the active conformation of the receptor. The detailed structural and functional data presented in this guide provide a solid foundation for the rational design of novel LPA1 agonists with improved therapeutic profiles for a range of diseases, including fibrosis and cancer. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of GPCR drug discovery.
References
ONO-0740556: A Technical Guide to a Potent LPA1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-0740556 is a synthetic, potent agonist of the human lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. Developed as a chemically stable analog of lysophosphatidic acid (LPA), this compound exhibits high potency, making it a valuable tool for studying LPA1 signaling and a potential starting point for the development of therapeutic agents. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical interactions, and the experimental methodologies used for its characterization.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six GPCRs (LPA1-6). The LPA1 receptor, in particular, is a subject of intense research due to its role in diverse biological functions, including cell proliferation, migration, and differentiation. Dysregulation of the LPA-LPA1 signaling axis has been linked to various diseases, such as cancer, inflammation, and neuropathic pain.[1][2] Consequently, the development of potent and selective modulators of LPA1 is of significant interest. This compound is a potent agonist for the Gi-coupled human LPA1 receptor, designed as a more stable analog of LPA for structural and functional studies.[1]
Physicochemical Properties
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C20H34NO6P | [3] |
| Molecular Weight | 415.47 g/mol | [3] |
| CAS Number | 2250210-69-4 | [3] |
| Appearance | Solid | [3] |
| Solubility | 10 mM in DMSO | [3] |
Mechanism of Action
This compound functions as a potent agonist at the human LPA1 receptor. Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways. The LPA1 receptor is known to couple to multiple G protein subtypes, including Gi, Gq, and G12/13, which in turn modulate various cellular effectors.
Potency and Efficacy
The potency of this compound has been determined using a NanoBiT-G-protein dissociation assay, which measures the ligand-induced dissociation of Gα from Gβγ subunits.[1]
| Parameter | Value | Species | Assay | Reference |
| EC50 | 0.26 nM | Human | NanoBiT-G-protein dissociation assay | [1][4] |
This EC50 value indicates that this compound is approximately 30-fold more potent than the endogenous ligand LPA in this assay system.[1]
Signaling Pathway
The binding of this compound to the LPA1 receptor primarily initiates signaling through the Gi family of G proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The activation of other G protein pathways, such as Gq (leading to calcium mobilization) and G12/13 (implicated in cytoskeletal rearrangements), is also characteristic of LPA1 activation, though the specific profile induced by this compound across these pathways has not been fully detailed in the available literature.
Structural Biology and Binding Site Interaction
The molecular basis for the high potency of this compound has been elucidated through cryo-electron microscopy (cryo-EM) of the this compound-LPA1-Gi complex.[1]
Binding Pocket
The binding site for this compound on the LPA1 receptor is located within the transmembrane domain and is characterized by two distinct regions: a polar recognition site on the extracellular side and a hydrophobic pocket deeper within the transmembrane helices.[1]
Key Residue Interactions
This compound forms extensive interactions with residues in the N-terminus, extracellular loops 1 and 2 (ECL1, ECL2), and transmembrane domains (TMs) 2, 3, 5, 6, and 7.[1]
-
Polar Interactions: The phosphate (B84403) head group of this compound is recognized by positively charged and polar residues in the extracellular region, including Y34, K39, and R124.[1]
-
Hydrophobic Interactions: The acyl chain of this compound extends into a hydrophobic pocket where it interacts with residues such as W210, L278, and L297. The aromatic moiety within the acyl chain is notably sandwiched between L278 and L297, with L297 forming a critical CH–π interaction.[1]
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments involving this compound are not publicly available, the following sections provide a generalized overview of the key methodologies used in its characterization, based on the published literature.
NanoBiT-G-protein Dissociation Assay
This assay is used to measure the activation of G proteins by a GPCR in response to ligand binding in live cells.
Principle: The assay utilizes a split luciferase system (NanoBiT). The Gα subunit is tagged with the large fragment (LgBiT) and the Gγ subunit is tagged with the small fragment (SmBiT). In the inactive G protein heterotrimer, LgBiT and SmBiT are in close proximity, resulting in a luminescent signal. Upon GPCR activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in luminescence.
Generalized Workflow:
-
Construct Preparation: Generate expression vectors for the LPA1 receptor, LgBiT-tagged Gαi, and SmBiT-tagged Gγ2, along with untagged Gβ1.
-
Cell Culture and Transfection: Co-transfect HEK293T cells with the expression vectors.
-
Assay Preparation: Plate the transfected cells in a white, opaque 96-well plate.
-
Ligand Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Add the Nano-Glo® Live Cell Assay reagent containing the furimazine substrate and measure luminescence over time using a plate reader.
-
Data Analysis: Plot the change in luminescence as a function of agonist concentration and fit the data to a dose-response curve to determine the EC50.
Cryo-Electron Microscopy of the this compound-LPA1-Gi Complex
Cryo-EM was used to determine the high-resolution structure of this compound in complex with the human LPA1 receptor and the Gi protein.
Generalized Workflow:
-
Protein Expression and Purification: Independently express and purify the LPA1 receptor, the Gi heterotrimer (Gαi, Gβ, Gγ), and a stabilizing antibody fragment (scFv16) in an appropriate expression system (e.g., insect cells).
-
Complex Formation: Mix the purified components in the presence of this compound to allow for the formation of the stable complex.
-
Purification of the Complex: Purify the assembled complex using affinity chromatography and size-exclusion chromatography.
-
Grid Preparation and Vitrification: Apply the purified complex to cryo-EM grids and rapidly freeze in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Process the images to select individual particle views, align them, and reconstruct a 3D density map of the complex.
-
Model Building and Refinement: Build an atomic model into the density map and refine it to obtain the final structure.
Pharmacokinetics and In Vivo Studies
As of the latest available information, there are no publicly accessible studies detailing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the in vivo efficacy of this compound. Such studies would be essential for any future preclinical or clinical development of this compound.
Conclusion
This compound is a highly potent and valuable research tool for the study of the LPA1 receptor. Its chemical stability and high affinity have enabled the elucidation of the structural basis for agonist binding to LPA1, providing a template for future structure-based drug design efforts targeting this receptor. Further investigation into its pharmacokinetic properties and in vivo activity is warranted to explore its full therapeutic potential.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
ONO-0740556: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available scientific and technical information regarding the discovery and development of ONO-0740556. The full development history, including comprehensive preclinical and clinical data, has not been fully disclosed in the public domain. This guide focuses on the available structural and mechanistic data.
Introduction
This compound is a potent and selective agonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] Lysophosphatidic acid (LPA) signaling through LPA1 is involved in cell proliferation, migration, and survival.[2] Preclinical studies have suggested the therapeutic potential of selective LPA1 agonists in conditions such as obesity and urinary incontinence.[1][2] Furthermore, G protein-biased LPA1 agonists are being explored as potential treatments for depression.[2] this compound was developed as a chemically stable analog of LPA, making it a valuable tool for studying the structure and function of the LPA1 receptor.[1] Its high potency and stability were key factors in its use for the structural elucidation of the active human LPA1-Gi complex.[1]
Discovery and Design Rationale
Detailed information regarding the initial high-throughput screening and lead optimization that led to this compound is not extensively published. However, the design of this compound was guided by the need for a more stable analog of lysophosphatidic acid (LPA) for structural and functional studies.[1] The native LPA molecule is metabolically labile, which limits its utility in prolonged experiments.[2]
The key structural modifications in this compound to enhance stability include the replacement of the glycerol (B35011) backbone's sn-2 ester linkage with a more robust amide bond and the substitution of the cis-9 double bond in the acyl chain with an aromatic moiety.[1] These changes resulted in a compound with significantly higher potency compared to native LPA.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 0.26 nM | Human | NanoBiT-G-protein dissociation assay | [1][3][4] |
Table 1: In Vitro Potency of this compound
| Property | Description | Reference |
| Chemical Stability | Designed as a chemically stable analog of LPA. The glycerol backbone is partially replaced by an amide bond, and the cis-9 double bond in the acyl chain is replaced by an aromatic moiety. | [1] |
| Potency vs. LPA | Approximately 30-fold more potent than lysophosphatidic acid (LPA) in activating human LPA1. | [1] |
Table 2: Physicochemical and Pharmacological Properties of this compound
Mechanism of Action and Signaling Pathway
This compound functions as a potent agonist at the LPA1 receptor. Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of downstream signaling pathways, primarily through the Gi/o family of G proteins.[1] The activation of Gi by the this compound-bound LPA1 complex was confirmed through structural studies.[1] The signaling cascade initiated by LPA1 activation can lead to various cellular responses, including cell proliferation, migration, and survival.
Experimental Protocols
The following sections detail the key experimental protocols used in the characterization of this compound's interaction with the LPA1 receptor, as described in the available literature.
Formation and Purification of the LPA1-Gi Complex
This protocol was utilized for the preparation of the this compound-bound LPA1-Gi complex for cryo-electron microscopy studies.
-
Protein Expression and Purification: Human LPA1 with a C-terminal green fluorescent protein (GFP) tag was expressed and purified. The Gi heterotrimer (Gαi1, Gβ1, and Gγ2) was also expressed and purified separately.
-
Complex Formation:
-
Purified LPA1-GFP was mixed with a 1.2 molar excess of the Gi heterotrimer, a single-chain variable fragment (scFv16) to stabilize the complex, and TEV protease to cleave the GFP tag.
-
Apyrase was added to hydrolyze any unbound GDP.
-
This compound was added to a final concentration of 10 µM.
-
The coupling reaction was incubated overnight at 4°C.
-
-
Purification of the Complex:
-
The complexing mixture was purified by M1 anti-Flag affinity chromatography to remove excess G protein.
-
The bound complex was washed with a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% glyco-diosgenin (B8134288) (GDN), 10 μM this compound, 10% glycerol, and 5 mM CaCl2.
-
The complex was eluted in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% GDN, 10 μM this compound, 10% glycerol, 5 mM EDTA, and 0.2 mg/mL Flag peptide.
-
-
Final Purification Step: The eluted complex was further purified by size-exclusion chromatography.
NanoBiT-G-protein Dissociation Assay
This assay was used to determine the potency of this compound in inducing the dissociation of the G protein from the LPA1 receptor, which is a measure of receptor activation.
-
Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% fetal bovine serum. Cells were seeded in 6-well plates one day before transfection.
-
Constructs: N-terminally FLAG-tagged human LPA1 was used. The G protein components were engineered with NanoBiT technology, where the Gα subunit is fused to the LgBiT subunit and the Gβγ subunit is associated with a SmBiT-fused Gγ subunit.
-
Assay Procedure:
-
Transfected cells were harvested and suspended in a buffer.
-
The cell suspension was dispensed into a 96-well plate.
-
A Nano-Glo substrate was added to each well.
-
A baseline luminescence was measured.
-
This compound was added at various concentrations.
-
Luminescence was measured again. The dissociation of the G protein subunits upon receptor activation leads to a decrease in luminescence.
-
-
Data Analysis: The concentration-response curves were generated, and the EC50 value was calculated using non-linear regression. The results were presented as means ± s.e.m. from three independent experiments.[5]
Structural Insights into this compound Binding
Cryo-electron microscopy studies of the LPA1-Gi complex bound to this compound have provided detailed insights into its binding mode.
-
Binding Pocket: this compound binds in a pocket composed of a polar recognition region on the extracellular side and a hydrophobic pocket within the transmembrane region.[1]
-
Key Interactions: The phosphate (B84403) head group and glycerol moiety of this compound are situated in the polar region, forming salt bridges with key residues such as K39 and R124.[1] The acyl chain extends into the hydrophobic pocket.
-
Receptor Activation: The binding of this compound induces conformational changes in the receptor, particularly in transmembrane segment 7 and the central hydrophobic core, leading to the active state of the receptor.[1]
Preclinical and Clinical Development Status
As of the latest available public information, there are no specific preclinical pharmacology, pharmacokinetics, or clinical trial data published for this compound. Its development appears to be primarily as a high-affinity tool compound for structural and mechanistic studies of the LPA1 receptor. While Ono Pharmaceutical has a known interest in modulating LPA receptors for therapeutic purposes, the clinical development path for this compound, if any, has not been disclosed.
Conclusion
This compound is a potent and chemically stable agonist of the LPA1 receptor. Its development has been crucial for the structural elucidation of the active LPA1-Gi complex, providing valuable insights into the mechanism of LPA1 activation. While its full discovery and development history is not publicly available, the detailed structural and in vitro functional data highlight its importance as a research tool for understanding LPA1 biology and for structure-based drug design efforts targeting this receptor. Future disclosures from Ono Pharmaceutical will be necessary to understand the full therapeutic potential and development status of this compound.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
ONO-0740556: A Potent Agonist for the Lysophosphatidic Acid Receptor 1 (LPA1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ONO-0740556 is a synthetic, small-molecule agonist of the human lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4][5] As an analog of the endogenous ligand lysophosphatidic acid (LPA), this compound exhibits high potency, making it a valuable tool for studying the physiological and pathological roles of the LPA1 receptor.[5] LPA1 is a G protein-coupled receptor (GPCR) implicated in a wide range of biological processes, including cell proliferation, migration, and survival.[6][7][8] Dysregulation of LPA1 signaling has been linked to various diseases, such as cancer, fibrosis, and neuropathic pain.[7][9][10][11] This technical guide provides a comprehensive overview of this compound as a chemical probe for LPA1, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of this compound
This compound is a potent and effective agonist of the human LPA1 receptor. Its activity has been primarily characterized through functional assays that measure the engagement of G protein signaling pathways upon receptor activation.
Quantitative Data
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 0.26 nM | Human LPA1 | NanoBiT-G-protein dissociation assay | [1][2][3][4][5] |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.
LPA1 Receptor Signaling Pathways
The LPA1 receptor is known to couple to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of a complex network of downstream signaling cascades.[6][7][8][12] this compound, as an agonist, initiates these signaling events.
Gαi/o Pathway
Activation of the Gαi/o pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which plays a crucial role in cell survival and proliferation.[8] Additionally, this pathway can activate the Ras-MAPK cascade, further contributing to cell growth and differentiation.[8]
References
- 1. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ONO-0740556: A Potent Agonist for Human Lysophosphatidic Acid Receptor 1 (LPA1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of ONO-0740556, a potent agonist of the human lysophosphatidic acid receptor 1 (LPA1). It includes detailed information on its bioactivity, the experimental protocols used for its characterization, and the associated signaling pathways.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound's activity at the human LPA1 receptor.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 0.26 nM | Human | NanoBiT-G-protein dissociation assay | [1][2][3][4] |
Experimental Protocols
The half-maximal effective concentration (EC50) of this compound for human LPA1 was determined using a NanoBiT-G-protein dissociation assay.[1] This assay quantifies the activation of a G-protein-coupled receptor (GPCR) by measuring the dissociation of the Gα and Gβγ subunits of the heterotrimeric G-protein complex upon agonist binding.
Principle of the NanoBiT-G-protein Dissociation Assay:
The assay utilizes a structurally engineered luciferase, NanoLuc, which is split into two subunits: a large subunit (LgBiT) and a small subunit (SmBiT).[5] In this application, the LgBiT is fused to a Gα subunit, and the SmBiT is fused to a Gβγ subunit. In the inactive state, the Gα-LgBiT and Gβγ-SmBiT are in close proximity within the heterotrimeric G-protein complex, allowing for the reconstitution of a functional NanoLuc enzyme, which generates a luminescent signal in the presence of its substrate. Upon agonist binding to the GPCR (LPA1), the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. This separation of LgBiT and SmBiT results in a decrease in the luminescent signal, which can be measured to quantify the extent of receptor activation.
Experimental Workflow:
LPA1 Signaling Pathways
LPA1 is known to couple to multiple heterotrimeric G-proteins, primarily Gi/o, Gq/11, and G12/13, leading to the activation of diverse downstream signaling cascades.[6][7][8] this compound is a potent Gi-coupled human LPA1 agonist.[2][4]
Gi/o Pathway:
Activation of the Gi/o pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Gq/11 Pathway:
Coupling of LPA1 to the Gq/11 pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
G12/13 Pathway:
LPA1 activation of the G12/13 pathway leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers and focal adhesions.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. promega.com [promega.com]
- 6. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ONO-0740556 Binding Site on the LPA1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding site of ONO-0740556, a potent agonist, on the human lysophosphatidic acid receptor 1 (LPA1). The information is compiled from structural and functional studies, offering a detailed understanding of the molecular interactions that govern the potency and selectivity of this compound. This document is intended to serve as a resource for researchers in pharmacology, structural biology, and drug development.
Introduction to this compound and the LPA1 Receptor
Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) activated by the bioactive lipid, lysophosphatidic acid (LPA). LPA1 is a key therapeutic target for a range of diseases, including fibrosis, cancer, and inflammation. This compound is a potent synthetic agonist of LPA1, designed as a more stable analog of LPA. Structural studies of the LPA1-ONO-0740556 complex have provided critical insights into the precise binding mechanism and have paved the way for the rational design of novel LPA1-targeting therapeutics.[1]
Quantitative Binding Data
The following table summarizes the quantitative data for this compound binding to the human LPA1 receptor.
| Parameter | Value | Assay | Reference |
| EC50 | 0.26 nM | NanoBiT G-protein dissociation assay | [2][3][4][5] |
The this compound Binding Pocket
The binding of this compound to the LPA1 receptor occurs in a well-defined pocket that is divided into two main regions: a polar recognition site on the extracellular side and a hydrophobic pocket within the transmembrane (TM) domain.[2] This dual-nature pocket accommodates the amphipathic structure of this compound, with its polar head group and hydrophobic tail.
Key Interacting Residues
The high-resolution cryo-electron microscopy structure of the LPA1-Gi complex bound to this compound has revealed the specific amino acid residues that are crucial for binding. These interactions are detailed in the table below.
| This compound Moiety | Interacting LPA1 Residue(s) | Type of Interaction |
| Phosphate (B84403) Head Group | K39 (N-terminus), R124 (TM3) | Salt Bridge |
| Glycerol (B35011) Backbone | Y34 (N-terminus) | Hydrogen Bond |
| Aromatic Moiety | L278 (TM6), L297 (TM7) | CH-π Interaction, Hydrophobic |
| Acyl Chain | W210 (TM5) | CH-π Interaction, Hydrophobic |
Detailed Molecular Interactions
The binding of this compound is initiated by the recognition of its phosphate head group by a positively charged region in the extracellular portion of the receptor. Specifically, two oxygen atoms of the phosphate group form salt bridges with the side chains of K39 located in the N-terminus and R124 in TM3. The glycerol backbone is further stabilized by a hydrogen bond with Y34, also in the N-terminus.
The hydrophobic tail of this compound extends deep into the transmembrane helical bundle. A key feature of this compound is the presence of an aromatic moiety in its acyl chain. This aromatic ring is sandwiched between L278 in TM6 and L297 in TM7, with L297 forming a significant CH-π interaction. Further down the acyl chain, the C14 carbon engages in a CH-π interaction with W210 in TM5. These extensive hydrophobic interactions are critical for the high potency of this compound.
Experimental Protocols
The characterization of the this compound binding site has been facilitated by several key experimental techniques. Detailed methodologies for these experiments are provided below.
NanoBiT G-protein Dissociation Assay
This assay is used to measure the activation of G-proteins by the LPA1 receptor upon agonist binding.
Principle: The assay utilizes a split-luciferase system (NanoBiT) where the Gα and Gβγ subunits of the heterotrimeric G-protein are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) fragments of the luciferase, respectively. In the inactive state, the G-protein is intact, and the luciferase fragments are in close proximity, producing a luminescent signal. Upon receptor activation by an agonist, the G-protein dissociates, leading to a decrease in luminescence.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding for human LPA1, Gα-LgBiT, Gβ, and SmBiT-Gγ.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Assay Preparation: The culture medium is replaced with a buffer (e.g., HBSS) containing a luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Agonist Addition: A dilution series of this compound is added to the wells.
-
Luminescence Measurement: The plate is read in a luminescence plate reader, and the signal is monitored over time.
-
Data Analysis: The decrease in luminescence is plotted against the agonist concentration to determine the EC50 value.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to validate the role of specific amino acid residues in the binding of this compound.
Principle: This technique involves introducing specific mutations into the gene encoding the LPA1 receptor. The mutated receptors are then expressed in cells, and their ability to bind the agonist and activate G-proteins is compared to the wild-type receptor.
Protocol:
-
Primer Design: Primers containing the desired mutation are designed to anneal to the LPA1 plasmid.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing.
-
Functional Assay: The mutated LPA1 receptor is then tested in the NanoBiT G-protein dissociation assay to assess the impact of the mutation on agonist potency.
Visualizations
The following diagrams illustrate key aspects of this compound binding and LPA1 receptor signaling.
Caption: LPA1 Receptor Signaling Pathway.
Caption: this compound Binding and Activation Workflow.
Caption: NanoBiT G-protein Dissociation Assay Workflow.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the ONO-0740556 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-0740556 is a potent and selective synthetic agonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, with a primary focus on its well-characterized activation of the Gi pathway. We will delve into the molecular interactions governing its high-affinity binding, detail the downstream effector pathways, and provide established experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers investigating LPA1 signaling and for professionals involved in the development of therapeutics targeting this receptor.
Introduction to this compound and the LPA1 Receptor
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of six cognate GPCRs, designated LPA1-6. The LPA1 receptor is widely expressed and plays crucial roles in cell proliferation, migration, survival, and cytoskeletal remodeling. Dysregulation of LPA1 signaling has been linked to various diseases, including cancer, fibrosis, and neuropathic pain, making it an attractive therapeutic target.[1][2]
This compound is a synthetic analog of LPA designed for enhanced stability and potency at the human LPA1 receptor.[1] Its primary mechanism of action is the activation of the Gi subunit of the heterotrimeric G protein complex, initiating a cascade of intracellular signaling events.[1][3]
This compound Binding and LPA1 Receptor Activation
The high potency of this compound is attributed to its specific and extensive interactions within the LPA1 binding pocket. Cryo-electron microscopy studies have revealed that this compound's head phosphate (B84403) and glycerol (B35011) moieties are situated in a polar recognition site on the extracellular side of the receptor, while its acyl chain occupies a hydrophobic pocket within the transmembrane region.[1] This binding mode is stabilized by salt bridges and hydrogen bonds with key residues in the N-terminus, extracellular loops, and transmembrane domains of LPA1.[1]
Upon binding, this compound induces a conformational change in the LPA1 receptor, leading to the dissociation of the Gαi and Gβγ subunits of the Gi protein. This dissociation is the critical first step in the downstream signaling cascade.
The Core Signaling Pathway: Gi Activation
The principal and most well-documented signaling pathway activated by this compound is through the Gi protein. The activation of this pathway has been robustly demonstrated using techniques such as the NanoBiT-G-protein dissociation assay.[1]
Downstream Effectors of Gi Signaling
Activation of the Gαi subunit by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The dissociated Gβγ subunits can also activate various downstream effectors, including:
-
Phosphoinositide 3-kinase (PI3K): Leading to the activation of the Akt signaling pathway, which is crucial for cell survival and proliferation.
-
Ion Channels: Modulating the activity of inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
-
Mitogen-activated protein kinase (MAPK) pathway: Influencing cell growth, differentiation, and stress responses.
Figure 1: this compound-induced Gi signaling cascade.
Potential for Biased Agonism and Activation of Other G Protein Pathways
While this compound is a potent Gi agonist, it is important to note that the LPA1 receptor is known to couple to other G protein families, namely Gq/11 and G12/13. This promiscuity raises the possibility of biased agonism, where a ligand preferentially activates one signaling pathway over another.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
-
G12/13 Pathway: The G12/13 pathway primarily signals through the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell shape, and motility.
Currently, there is a lack of published data specifically investigating the ability of this compound to activate the Gq/11 or G12/13 pathways. Further research is warranted to fully characterize its signaling profile and determine if it exhibits biased agonism.
Figure 2: Potential G protein coupling of the LPA1 receptor upon activation by this compound.
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Receptor | Assay | Reference |
| EC50 | 0.26 nM | Human LPA1 | NanoBiT-G-protein dissociation (Gi) | [1][3][4][5] |
| Binding Affinity (Kd) | Not Reported | Human LPA1 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NanoBiT G-protein Dissociation Assay
This assay measures the ligand-induced dissociation of Gα from Gβγ subunits.
Figure 3: Workflow for the NanoBiT G-protein dissociation assay.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 6-well plate at a density of 2 x 105 cells/mL in DMEM supplemented with 10% FBS.
-
After 24 hours, transfect the cells with plasmids encoding for the LPA1 receptor, Gαi subunit fused to LgBiT, Gβ subunit, and Gγ subunit fused to SmBiT using a suitable transfection reagent.
-
-
Cell Harvesting and Plating:
-
24-48 hours post-transfection, detach the cells and resuspend them in HBSS containing 20 mM HEPES and 0.01% BSA.
-
Plate the cell suspension into a white, 96-well plate.
-
-
Assay Procedure:
-
Add Nano-Glo® Live Cell Assay Reagent to each well and incubate at room temperature for at least 2 hours.
-
Measure the baseline luminescence using a plate reader.
-
Add varying concentrations of this compound to the wells.
-
Measure the luminescence again. A decrease in luminescence indicates G protein dissociation.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50.
-
Calcium Mobilization Assay (for Gq activation)
This assay measures changes in intracellular calcium concentration, a hallmark of Gq pathway activation.
Protocol:
-
Cell Culture:
-
Plate cells stably or transiently expressing the LPA1 receptor in a black-walled, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add this compound at various concentrations.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the concentration-response curve to determine the EC50 for calcium mobilization.
-
RhoA Activation Assay (for G12/13 activation)
This assay measures the level of active, GTP-bound RhoA.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the LPA1 receptor and serum-starve them prior to the experiment.
-
Treat the cells with this compound for various time points.
-
-
Cell Lysis:
-
Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.
-
-
Pull-down of Active RhoA:
-
Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose (B213101) beads. The RBD will specifically bind to GTP-bound RhoA.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.
-
-
Data Analysis:
-
Quantify the band intensity and normalize to the total RhoA in the cell lysate.
-
In Vivo Studies and Therapeutic Potential
While specific in vivo studies utilizing this compound are not extensively reported in the available literature, its potent agonism at the LPA1 receptor suggests potential therapeutic applications in various contexts based on the known functions of LPA1 signaling. Preclinical studies with other LPA1 modulators have shown promise in models of:
-
Fibrosis: LPA1 is a key driver of fibrosis in various organs, including the lung, kidney, and liver.
-
Neuropathic Pain: LPA1 signaling is implicated in the pathogenesis of neuropathic pain.[2]
-
Cancer: LPA1 can promote tumor growth, metastasis, and angiogenesis.
Further in vivo studies are necessary to validate the therapeutic potential of this compound in these and other disease models.
Conclusion
This compound is a powerful research tool for elucidating the complex biology of the LPA1 receptor. Its high potency and selectivity for the Gi pathway make it an ideal probe for dissecting the roles of this specific signaling cascade. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other LPA1 modulators. Future research should focus on characterizing its potential for biased agonism and evaluating its efficacy in relevant in vivo disease models to fully understand its therapeutic potential.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of ONO-2506 suppresses neuropathic pain after spinal cord injury by inhibition of astrocytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide: ONO-0740556 versus Lysophosphatidic Acid in LPA1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on a wide range of cellular processes through its interaction with at least six distinct G protein-coupled receptors (GPCRs), designated LPA1–6.[1][2] The LPA signaling axis is integral to numerous physiological and pathological conditions, including fibrosis, cancer, and neuropathic pain.[3][4] The LPA1 receptor subtype, in particular, has garnered significant attention as a therapeutic target. This technical guide provides a detailed comparative analysis of the endogenous ligand LPA and ONO-0740556, a potent synthetic agonist of the LPA1 receptor.[1] This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of LPA1 receptor pharmacology and signaling.
Comparative Analysis of this compound and Lysophosphatidic Acid
This compound is a chemically stable analog of LPA, designed for enhanced potency and stability, making it a valuable tool for structural and functional studies of the LPA1 receptor.[1]
Chemical Structures
The chemical structures of LPA and this compound are presented below. This compound was developed by partially replacing the glycerol (B35011) backbone of sn-2 LPA with an amide bond and substituting the cis-9 double bond in the acyl chain with an aromatic moiety.[1]
Figure 1: Chemical Structures of Lysophosphatidic Acid (LPA) and this compound
Image of the chemical structures of LPA and this compound would be placed here.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound and LPA in relation to the human LPA1 receptor.
| Parameter | This compound | Lysophosphatidic Acid (LPA) | Reference |
| EC50 (human LPA1) | 0.26 nM | ~7.8 nM (30-fold less potent than this compound) | [1] |
Signaling Pathways
The LPA1 receptor predominantly couples to three families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[2][5] Activation of these G proteins by an agonist like LPA or this compound initiates a cascade of downstream signaling events that regulate a diverse array of cellular functions.
LPA1 Receptor Signaling Cascade
The binding of an agonist to the LPA1 receptor induces a conformational change, leading to the activation of its coupled G proteins and subsequent downstream signaling.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
ONO-0740556: A Potent LPA1 Receptor Agonist with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-0740556 is a synthetic, small-molecule agonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This potent and selective agonist serves as a valuable research tool for elucidating the roles of LPA1 signaling and holds potential for therapeutic applications in conditions such as obesity and urinary incontinence. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G protein-coupled receptors (LPA1-6). The LPA1 receptor, in particular, is a subject of intense research due to its involvement in diverse cellular processes, including cell proliferation, migration, and differentiation. Dysregulation of LPA1 signaling has been linked to various diseases, making it an attractive target for therapeutic intervention. This compound is a potent and structurally distinct analog of LPA, designed for enhanced stability and activity at the human LPA1 receptor.[1][2] Its high affinity and agonistic properties make it an invaluable molecular probe for studying LPA1 function and a lead compound for potential drug development.
Mechanism of Action
This compound functions as a selective agonist at the human LPA1 receptor.[1] Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of downstream intracellular signaling cascades. The LPA1 receptor is primarily coupled to the Gi/o family of G proteins.[3] Activation of Gi/o by this compound results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the G protein into its α and βγ subunits, which then modulate various effector proteins.
The binding of this compound to the LPA1 receptor occurs within a transmembrane pocket. The binding site is characterized by a polar recognition region on the extracellular side and a hydrophobic pocket within the transmembrane domains.[3] This interaction involves extensive contacts with the N-terminus, extracellular loops 1 and 2, and transmembrane domains 2, 3, 5, 6, and 7 of the receptor.[3]
Quantitative Data
The primary quantitative measure of this compound's activity is its half-maximal effective concentration (EC50) for the activation of the human LPA1 receptor. This has been determined using a NanoBiT-G-protein dissociation assay.
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Human LPA1 | NanoBiT-G-protein dissociation | 0.26 | [1][2] |
| Lysophosphatidic Acid (LPA) | Human LPA1 | NanoBiT-G-protein dissociation | ~7.8 (30-fold less potent than this compound) | [2] |
Note: At the time of this writing, comprehensive in vivo efficacy data, a detailed selectivity profile against other LPA receptors, and pharmacokinetic data for this compound are not publicly available.
Experimental Protocols
NanoBiT-G-protein Dissociation Assay
This assay quantifies the activation of the LPA1 receptor by measuring the dissociation of the Gi protein subunits upon agonist binding.
Objective: To determine the potency (EC50) of this compound in activating the human LPA1 receptor.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells are transiently co-transfected with plasmids encoding the human LPA1 receptor and a NanoBiT-G-protein sensor system. This system consists of the Gαi1 subunit fused to the Large Bit (LgBiT) of the NanoLuc luciferase and the Gγ2 subunit fused to the Small Bit (SmBiT). The Gβ1 subunit is also co-expressed.
-
Cell Preparation: Transfected cells are harvested and suspended in a buffer such as Hank's Balanced Salt Solution (HBSS) containing 0.1% bovine serum albumin (BSA).
-
Assay Procedure:
-
Cell suspension is dispensed into a white 96-well plate.
-
The NanoLuc substrate, furimazine, is added to each well.
-
A baseline luminescence reading is taken.
-
This compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
The plate is incubated at room temperature, and luminescence is measured over time.
-
-
Data Analysis: The change in luminescence, which corresponds to the dissociation of the Gαi-LgBiT from the Gβγ-SmBiT complex, is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Signaling Pathways
Activation of the LPA1 receptor by this compound initiates a cascade of intracellular events primarily through the Gi/o pathway. The diagram below illustrates the key downstream signaling effectors.
Potential Therapeutic Applications
While clinical data for this compound is not available, the agonism of the LPA1 receptor has been suggested to have therapeutic potential in several areas:
-
Obesity: Preclinical studies with other LPA1 agonists have suggested a role in the regulation of adipogenesis and energy expenditure.
-
Urinary Incontinence: LPA1 signaling is believed to play a role in bladder smooth muscle function.
It is important to note that LPA1 is also a target for antagonists in conditions such as cancer, inflammation, and neuropathic pain. The therapeutic outcome of modulating LPA1 signaling is therefore highly context-dependent.
Conclusion
This compound is a highly potent and valuable tool for the study of LPA1 receptor biology. Its well-defined in vitro activity provides a solid foundation for further investigation into the physiological and pathophysiological roles of LPA1. While its therapeutic potential in areas such as obesity and urinary incontinence is intriguing, further preclinical and clinical studies are necessary to validate these applications. This technical guide provides the core information currently available on this compound to aid researchers and drug development professionals in their exploration of this promising compound.
References
ONO-0740556: A Potent LPA1 Agonist for Investigating Cancer Pathophysiology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a highly potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes, including cancer.[1][2][3] Developed as a stable analog of lysophosphatidic acid (LPA), this compound serves as a critical research tool for elucidating the structural biology and downstream signaling pathways of LPA1.[1] This guide provides a comprehensive overview of this compound, its mechanism of action, the role of its target (LPA1) in cancer, and detailed experimental protocols for its use in research, with a focus on its potential applications in oncology.
While direct preclinical or clinical studies of this compound in cancer models are not yet extensively published, its utility as a specific probe for LPA1 function makes it an invaluable asset for cancer researchers. LPA1 is a recognized drug target in various diseases, including cancer, and understanding its activation and signaling is paramount for the development of novel therapeutics.[1]
Core Properties of this compound
This compound was engineered for enhanced stability and potency compared to the endogenous ligand, LPA.[1] Its chemical modifications allow for robust and reproducible experimental outcomes.
| Property | Value | Reference |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | [1][2][3] |
| Activity | Agonist | [1][2][3] |
| EC50 (human LPA1) | 0.26 nM | [1][3] |
| Chemical Nature | LPA analog | [1] |
Mechanism of Action and Structural Insights
This compound activates LPA1, which primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of LPA1 can also lead to the stimulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are central to cancer cell proliferation and survival.
Structural studies, including cryo-electron microscopy of the LPA1-Gi complex bound to this compound, have provided detailed insights into its binding mechanism. This compound interacts with an extensive network of residues in the transmembrane domains and extracellular loops of the LPA1 receptor.[1] The binding pocket consists of a polar recognition site for the head group of this compound and a hydrophobic pocket for its acyl chain.[1] This detailed structural information is invaluable for the structure-based design of novel LPA1-targeting therapeutics.
Figure 1: Simplified signaling pathway of this compound activating the LPA1-Gi pathway.
The Role of LPA1 Signaling in Cancer
LPA1 signaling has been implicated in multiple aspects of cancer progression, including cell proliferation, migration, invasion, and metastasis.
-
Cell Proliferation: Activation of LPA1 can lead to the stimulation of pro-proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
-
Metastasis: LPA1 signaling is involved in the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.
-
Tumor Microenvironment: LPA1 can influence the tumor microenvironment by promoting angiogenesis and modulating immune responses.
Figure 2: LPA1 signaling pathways implicated in cancer progression.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, which can be adapted for cancer research.
NanoBiT-G-protein Dissociation Assay
This assay is used to quantify the activation of G proteins by LPA1 upon binding of this compound.
Objective: To determine the EC50 of this compound for LPA1-mediated G protein dissociation.
Materials:
-
HEK293 cells co-expressing LPA1 and a NanoBiT-G protein subunit fusion construct.
-
This compound stock solution.
-
Assay buffer.
-
Luminometer.
Procedure:
-
Culture HEK293 cells under standard conditions.
-
Seed cells into a 96-well plate.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells.
-
Incubate at room temperature for the recommended time.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the EC50.
Figure 3: Workflow for the NanoBiT-G-protein dissociation assay.
In Vitro Cancer Cell Proliferation Assay
This assay can be used to investigate the effect of LPA1 activation by this compound on the proliferation of cancer cells.
Objective: To determine if this compound stimulates the proliferation of LPA1-expressing cancer cells.
Materials:
-
LPA1-expressing cancer cell line.
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound stock solution.
-
Cell proliferation reagent (e.g., MTT, WST-1).
-
Microplate reader.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours to reduce basal proliferation rates.
-
Treat the cells with various concentrations of this compound.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add the cell proliferation reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analyze the data to determine the effect of this compound on cell proliferation.
Conclusion
This compound is a powerful and specific pharmacological tool for the study of LPA1. While its direct application in cancer therapeutics is yet to be established, its role in fundamental research is undeniable. By enabling detailed investigation of LPA1 signaling, this compound will continue to contribute to our understanding of the complex role of this receptor in cancer and other diseases, paving the way for the development of novel and targeted therapies. Researchers in oncology are encouraged to utilize this potent agonist to explore the therapeutic potential of modulating LPA1 signaling in various cancer contexts.
References
The Role of Lysophosphatidic Acid Receptor 1 (LPA1) in Neuropathic Pain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects. Emerging research has identified the Lysophosphatidic Acid (LPA) signaling pathway, particularly through its receptor LPA1, as a critical mediator in the initiation and maintenance of neuropathic pain. This technical guide provides an in-depth analysis of the LPA1 receptor as a therapeutic target, the mechanism of action of its antagonists, and the experimental frameworks used to validate this approach. While the compound ONO-0740556 is a potent agonist of LPA1 and a valuable research tool for elucidating receptor structure and function, the therapeutic strategy for neuropathic pain focuses on antagonism of the LPA1 receptor. This document will detail the preclinical evidence supporting the development of LPA1 antagonists for the treatment of neuropathic pain.
The LPA1 Receptor Signaling Pathway in Neuropathic Pain
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1. In the context of neuropathic pain, nerve injury triggers an increase in LPA production in the spinal cord.[1][2] Activation of the LPA1 receptor on various cell types within the central and peripheral nervous system, including neurons, microglia, and astrocytes, initiates a cascade of downstream signaling events that contribute to the pathological state of neuropathic pain.[3][4][5]
The binding of LPA to the LPA1 receptor, which is coupled to Gαi/o, Gαq/11, and Gα12/13 proteins, leads to the activation of multiple intracellular signaling pathways. A key pathway implicated in neuropathic pain is the Rho-Rho kinase (ROCK) pathway, which is activated via Gα12/13.[6] This pathway is instrumental in mediating cellular processes such as cytoskeletal rearrangement and has been linked to the morphological changes in astrocytes and microglia associated with central sensitization. Activation of LPA1 is also linked to the upregulation of the α2δ1 subunit of voltage-gated calcium channels in dorsal root ganglion neurons and protein kinase C gamma (PKCγ) in the dorsal horn, both of which are crucial for the development of hyperalgesia.[2][6] Furthermore, LPA1 signaling contributes to the demyelination of dorsal root fibers, leading to synaptic reorganization and the development of allodynia.[2][6]
Activated astrocytes and microglia play a crucial role in the maintenance of neuropathic pain.[1] LPA1 activation on these glial cells leads to their proliferation and the release of pro-inflammatory cytokines and chemokines, which in turn enhance neuronal excitability and contribute to the persistence of the pain state.[4][5][7] This creates a feed-forward loop where LPA production is amplified, further sustaining the activation of LPA1 and LPA3 receptors.[1]
This compound: A Potent LPA1 Agonist for Structural and Functional Studies
This compound is a synthetic analog of LPA that acts as a potent agonist at the human LPA1 receptor. Its primary utility has been in the field of structural biology, where it has been instrumental in determining the cryo-electron microscopy structure of the active human LPA1-Gi complex. This has provided invaluable insights into the agonist binding mode and the mechanism of receptor activation.
| Compound | Target | Activity | EC50 (nM) | Reference |
| This compound | Human LPA1 | Agonist | 0.26 | [1][8] |
| Table 1: In Vitro Activity of this compound. |
While this compound itself is not a therapeutic for neuropathic pain due to its agonist activity, the structural information it has helped to reveal is crucial for the structure-based design of potent and selective LPA1 antagonists.
LPA1 Antagonists in Preclinical Neuropathic Pain Studies
The therapeutic hypothesis for alleviating neuropathic pain via the LPA1 receptor is centered on antagonism. Several small molecule LPA1 antagonists have been evaluated in preclinical models of neuropathic pain, demonstrating promising analgesic effects.
| Compound | Target(s) | Activity | IC50 (µM) | Reference |
| Ki-16425 | LPA1, LPA3 | Antagonist | 0.34 (LPA1), 0.93 (LPA3) | [9] |
| AM095 | LPA1 | Antagonist | 0.025 (human), 0.023 (mouse) | [10] |
| ONO-7300243 | LPA1 | Antagonist | 0.16 | [11][12] |
| AM966 | LPA1, LPA3 | Antagonist | Not specified in results | [13][14] |
| Table 2: In Vitro Activity of Selected LPA1 Antagonists. |
These antagonists have shown efficacy in various animal models of neuropathic pain, including those induced by peripheral nerve injury (e.g., partial sciatic nerve ligation), chemotherapy (e.g., paclitaxel-induced neuropathy), and diabetes.[1][8][14][15]
Experimental Protocols in Preclinical Neuropathic Pain Studies
The evaluation of LPA1 antagonists for neuropathic pain relies on well-established animal models and behavioral assays.
Animal Models of Neuropathic Pain
-
Partial Sciatic Nerve Ligation (pSNL): This model involves the tight ligation of a portion of the sciatic nerve, resulting in nerve-injury-induced pain behaviors such as mechanical allodynia and thermal hyperalgesia.[1]
-
Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel (B517696) to rodents induces a painful neuropathy that mimics the side effects observed in cancer patients.[8][16]
-
Diabetic Neuropathy: Rodent models of type 1 and type 2 diabetes, such as streptozotocin-induced or high-fat diet-fed mice, develop peripheral neuropathy characterized by abnormal pain responses.[14]
-
Spinal Cord Injury (SCI): Contusion injuries to the spinal cord in rodents can lead to the development of central neuropathic pain below the level of the injury.[3]
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is a standard measure of mechanical sensitivity. A lower threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) or a cold plate is used to assess thermal sensitivity. A shorter withdrawal latency signifies thermal hyperalgesia.
Experimental Workflow for Preclinical Evaluation of LPA1 Antagonists
The preclinical testing of a novel LPA1 antagonist typically follows a structured workflow to establish its efficacy and mechanism of action.
Conclusion and Future Directions
The compelling preclinical evidence strongly supports the role of LPA1 receptor signaling in the pathophysiology of neuropathic pain. The development of selective LPA1 antagonists represents a promising, non-opioid therapeutic strategy for this challenging condition. While this compound has been pivotal as a research tool to understand the structural biology of the LPA1 receptor, the focus for therapeutic development is on antagonists like Ki-16425, AM095, and ONO-7300243. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of LPA1 antagonists to enhance their clinical translatability. Furthermore, exploring the efficacy of these compounds in a broader range of neuropathic pain models and in combination with existing therapies will be crucial steps toward bringing this novel class of analgesics to patients in need. The elucidation of the LPA1 receptor structure, aided by potent agonists like this compound, will undoubtedly accelerate the discovery and development of next-generation LPA1-targeted therapeutics for neuropathic pain.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lysophosphatidic acid as the initiator of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Lysophosphatidic Acid Receptor Type 1 Contributes to Pathophysiology of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Lysophosphatidic Acid Receptor Type 1 Contributes to Pathophysiology of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid stimulates astrocyte proliferation through LPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initiation of neuropathic pain requires lysophosphatidic acid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid stimulates astrocyte proliferation through LPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid and its receptors LPA1 and LPA3 mediate paclitaxel-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Lysophosphatidic Acid Receptor 1- and 3-Mediated Hyperalgesia and Hypoalgesia in Diabetic Neuropathic Pain Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
ONO-0740556: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation.[1][2][3] While direct and extensive research on the specific immunomodulatory effects of this compound is still emerging, its high affinity and selectivity for LPA1 make it a critical tool for elucidating the role of this receptor in inflammatory signaling. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and signaling pathways relevant to the study of this compound in the context of inflammation research.
LPA1 is recognized as a significant drug target for various diseases with an inflammatory component, such as cancer and neuropathic pain.[2] The activation of LPA1 is known to trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.
Core Data Summary
Ligand-Receptor Interaction
| Compound | Target | Agonist/Antagonist | EC50 (nM) | Reference |
| This compound | Human LPA1 | Agonist | 0.26 | [2][3] |
Signaling Pathways
Activation of LPA1 by an agonist such as this compound initiates a cascade of intracellular events primarily through its coupling with Gαi/o, Gαq/11, and Gα12/13 proteins. These interactions lead to the activation of key inflammatory signaling pathways.
LPA1-Mediated NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. LPA1 activation can lead to the phosphorylation and subsequent degradation of IκB, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate transcription.
LPA1-Mediated MAPK Signaling Pathway
The MAPK pathway is another critical signaling route in inflammation, regulating cellular processes such as proliferation, differentiation, and apoptosis, as well as the production of inflammatory mediators. LPA1 activation can trigger the phosphorylation and activation of all three major MAPK cascades: ERK1/2, JNK, and p38.
Experimental Protocols
While specific studies detailing the use of this compound in inflammation models are limited, the following protocols are standard for investigating the effects of LPA1 agonists on inflammatory responses. This compound can be substituted for or used in parallel with LPA in these assays to delineate the specific role of LPA1.
In Vitro: Cytokine Release Assay in Macrophages
This protocol outlines the measurement of pro-inflammatory cytokine release from macrophages following stimulation with an LPA1 agonist.
1. Cell Culture and Seeding:
-
Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages in appropriate media.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
2. Stimulation:
-
The following day, replace the medium with serum-free medium for 2-4 hours.
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM).
-
Add the diluted this compound or vehicle control to the wells. For studies on LPS-induced inflammation, co-stimulate with lipopolysaccharide (LPS; e.g., 100 ng/mL).[1][4]
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
3. Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay according to the manufacturer's instructions.
In Vitro: Western Blot for MAPK and NF-κB Pathway Activation
This protocol is designed to assess the activation of key signaling proteins in the MAPK and NF-κB pathways.
1. Cell Culture and Treatment:
-
Seed cells (e.g., macrophages, epithelial cells) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with this compound at a predetermined optimal concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK1/2, p38, JNK, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo: LPS-Induced Acute Lung Injury Model
This protocol describes a common in vivo model to study the effects of LPA1 activation on acute inflammation.
1. Animal Model and Treatment:
-
Use adult male C57BL/6 mice (8-12 weeks old).
-
Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose.
-
After a specified pre-treatment time (e.g., 1 hour), induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 1-5 mg/kg).[1][4]
2. Sample Collection (24 hours post-LPS):
-
Euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the lungs and harvest the tissue for histology and protein/RNA analysis.
3. Analysis:
-
BAL Fluid: Centrifuge the BAL fluid to pellet the cells. Count the total and differential immune cells (neutrophils, macrophages) in the cell pellet. Measure total protein concentration in the supernatant as an indicator of vascular permeability. Analyze cytokine levels (e.g., IL-6, TNF-α) in the supernatant by ELISA.
-
Lung Tissue: Homogenize a portion of the lung tissue for protein and RNA analysis (e.g., Western blot for signaling proteins, qPCR for inflammatory gene expression). Fix the remaining lung tissue in formalin for histological analysis (e.g., H&E staining) to assess inflammatory cell infiltration and lung injury.
-
Serum: Measure systemic cytokine levels by ELISA.
Experimental Workflow Visualization
References
- 1. Lysophosphatidic acid receptor 1 modulates lipopolysaccharide-induced inflammation in alveolar epithelial cells and murine lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Alters the Expression Profiles of Angiogenic Factors, Cytokines, and Chemokines in Mouse Liver Sinusoidal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. Lysophosphatidic acid receptor 1 modulates lipopolysaccharide-induced inflammation in alveolar epithelial cells and murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-0740556: A Technical Guide for Preclinical Research in Obesity and Urinary Incontinence
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potent lysophosphatidic acid receptor 1 (LPA1) agonist, ONO-0740556, and its potential applications in obesity and urinary incontinence research. The information presented is based on the known pharmacology of the LPA1 receptor and preclinical data from related compounds. As of the date of this document, there is no publicly available preclinical or clinical data specifically evaluating the efficacy and safety of this compound for these indications.
Introduction
This compound is a highly potent and selective small molecule agonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR) with diverse physiological functions.[1][2][3] LPA1 is expressed in various tissues, including adipose tissue and the lower urinary tract, suggesting its potential as a therapeutic target for metabolic and urological disorders. This guide summarizes the current understanding of LPA1 signaling, the molecular characteristics of this compound, and proposes experimental frameworks for its investigation in preclinical models of obesity and urinary incontinence.
Core Compound Data: this compound
This compound is an analog of lysophosphatidic acid (LPA) with significantly higher potency for the human LPA1 receptor.[1] Its chemical structure has been optimized for enhanced interaction with the receptor's binding pocket.
| Parameter | Value | Reference |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | [1][2][3] |
| Activity | Agonist | [1][2][3] |
| EC50 (human LPA1) | 0.26 nM | [1][2] |
Proposed Mechanism of Action and Signaling Pathways
LPA1 activation by an agonist such as this compound initiates a cascade of intracellular signaling events through the coupling to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[4][5] These signaling pathways are believed to mediate the physiological responses relevant to obesity and urinary function.
General LPA1 Signaling Pathway
The binding of this compound to the LPA1 receptor is expected to trigger the following downstream signaling cascades:
Hypothesized Signaling in Obesity
In adipose tissue, LPA1 is expressed on preadipocytes. Activation of LPA1 by this compound may influence adipocyte biology, potentially impacting fat mass regulation. The precise downstream effects leading to an anti-obesity outcome require further investigation but could involve modulation of preadipocyte proliferation and differentiation.
Hypothesized Signaling in Urinary Incontinence
In the lower urinary tract, LPA1 receptors are implicated in the modulation of smooth muscle contraction and sensory nerve activation. Agonism of LPA1 by this compound could potentially increase urethral pressure and modulate bladder sensory signaling, thereby improving continence. Studies on a related LPA1 antagonist, ONO-7300243, have shown that modulation of LPA1 signaling can alter intraurethral pressure in rats, supporting the role of this receptor in urinary function.[6][7][8]
Experimental Protocols
While no specific in vivo studies using this compound for obesity or urinary incontinence have been published, this section details relevant experimental protocols based on existing literature for LPA1 receptor characterization and preclinical models for these conditions.
In Vitro Characterization: NanoBiT G-Protein Dissociation Assay
This assay was used to determine the potency of this compound in activating the LPA1 receptor.[1]
Objective: To measure the ligand-induced dissociation of Gα from Gβγ subunits as an indicator of receptor activation.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for the human LPA1 receptor and a NanoBiT-G protein sensor (e.g., NanoBiT-Gi1). The sensor consists of a Gα subunit fused to the Large BiT (LgBiT) fragment of NanoLuc luciferase and a Gγ subunit fused to the Small BiT (SmBiT) fragment.
-
Cell Plating: Transfected cells are seeded into white, clear-bottom 96-well plates.
-
Assay Preparation: The cell culture medium is replaced with an assay buffer. The Nano-Glo® Live Cell Assay Reagent, containing the furimazine substrate, is added to the wells.
-
Compound Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations.
-
Luminescence Reading: The plate is incubated, and luminescence is measured over time using a plate reader. A decrease in luminescence indicates G protein dissociation upon receptor activation.
-
Data Analysis: The change in luminescence is plotted against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Proposed Preclinical Model for Obesity Research
Model: Diet-induced obese (DIO) mice (e.g., C57BL/6J mice fed a high-fat diet).
Methodology:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group is fed a standard chow diet.
-
Compound Administration: this compound is administered daily via an appropriate route (e.g., oral gavage, subcutaneous injection) at various doses. A vehicle control group is included.
-
Monitoring: Body weight and food intake are monitored daily.
-
Metabolic Phenotyping: At the end of the treatment period, a comprehensive metabolic analysis is performed, including:
-
Body Composition: Measured by quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to determine fat mass and lean mass.
-
Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) are performed.
-
Energy Expenditure: Measured using indirect calorimetry in metabolic cages.
-
-
Tissue Analysis: Adipose tissue depots are collected for histological analysis and gene expression studies of markers for adipogenesis and inflammation.
Proposed Preclinical Model for Urinary Incontinence Research
Model: Rat model of stress urinary incontinence (SUI) induced by vaginal distention (VD).
Methodology:
-
Induction of SUI: Anesthetized female Sprague-Dawley rats undergo vaginal distention by inserting and inflating a balloon catheter in the vagina for a defined period to simulate childbirth injury. Sham-operated animals serve as controls.
-
Compound Administration: After a recovery period, this compound is administered at various doses.
-
Urodynamic Assessment:
-
Leak Point Pressure (LPP) Measurement: The bladder is filled with saline, and external pressure is applied to the abdomen until urine leakage is observed. The intravesical pressure at which leakage occurs is the LPP. An increase in LPP indicates improved urethral resistance.
-
Cystometry: Conscious, freely moving rats are placed in metabolic cages, and a bladder catheter is connected to a pressure transducer and infusion pump. Bladder pressure is recorded during continuous saline infusion to assess bladder capacity, voiding frequency, and detrusor muscle activity.
-
-
Histological Analysis: The urethra and bladder are collected for histological examination to assess tissue morphology and muscle integrity.
Future Directions
The potent and selective nature of this compound makes it a valuable research tool to further elucidate the role of LPA1 in metabolic and urological functions. Future preclinical studies should focus on:
-
Efficacy Studies: Conducting in vivo studies in validated animal models of obesity and urinary incontinence to establish a proof-of-concept for the therapeutic potential of LPA1 agonism.
-
Target Engagement and Pharmacokinetics/Pharmacodynamics (PK/PD): Developing assays to measure target engagement in relevant tissues and establishing a clear relationship between drug exposure and physiological response.
-
Safety and Toxicology: A thorough evaluation of the safety profile of this compound will be critical for its potential translation to clinical development.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-0740556, a Potent LPA1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a potent and selective synthetic agonist for the human Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and neuropathic pain.[1][2] As an analog of lysophosphatidic acid (LPA), this compound exhibits significantly higher potency, making it a valuable tool for investigating LPA1 signaling pathways and for the development of novel therapeutics.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other LPA1 modulators. The included methodologies cover direct G protein activation, downstream second messenger signaling, and cell-based functional responses.
Mechanism of Action
This compound acts as an agonist at the LPA1 receptor. The LPA1 receptor is known to couple to multiple G protein families, primarily Gαi/o and Gαq/11, and to a lesser extent Gα12/13. Upon agonist binding, these G proteins are activated, initiating downstream signaling cascades.
-
Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.
-
Gα12/13 Pathway: Activation of this pathway involves the Rho family of small GTPases, which play a critical role in regulating the actin cytoskeleton, thereby influencing cell shape and migration.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Compound | Target | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Human LPA1 | NanoBiT-G-protein Dissociation | EC50 | 0.26 | HEK293T | [1][3] |
| Lysophosphatidic Acid (LPA) | Human LPA1 | NanoBiT-G-protein Dissociation | EC50 | ~7.8 | HEK293T | [1] |
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-0740556 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a potent and selective synthetic agonist for the human Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in a myriad of physiological and pathological processes.[1][2][3] As an analog of lysophosphatidic acid (LPA), this compound exhibits significantly higher potency, making it a valuable tool for investigating LPA1 signaling and for the development of novel therapeutics targeting this receptor.[2] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its activity and the downstream signaling pathways of LPA1.
Mechanism of Action
This compound acts as a high-affinity agonist at the LPA1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. LPA1 is known to couple with multiple G protein subtypes, primarily Gαi/o, Gαq/11, and Gα12/13.[3][4][5] Activation of these G proteins initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase (via Gαi/o), mobilization of intracellular calcium (via Gαq/11), and activation of the Rho signaling pathway (via Gα12/13).[3][4][5] These signaling events ultimately regulate a wide range of cellular responses such as proliferation, migration, and survival.[4][5]
Quantitative Data
The following table summarizes the key quantitative data for this compound in a relevant cell-based assay.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.26 nM | Human LPA1 expressing cells | NanoBiT G-protein Dissociation Assay | [1][2][3] |
Note: EC50 (Half-maximal effective concentration) is the concentration of an agonist that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher potency.
Signaling Pathway Diagram
Experimental Protocols
Recommended Cell Lines
-
HEK293 (Human Embryonic Kidney) cells: These cells are widely used for GPCR studies as they have low endogenous LPA1 expression and are easily transfectable for overexpression studies.
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are a common host for stably or transiently expressing GPCRs.
-
Cell lines with endogenous LPA1 expression: For studying LPA1 in a more physiologically relevant context, cell lines such as the human colon carcinoma cell line DLD1 can be used.
Protocol 1: NanoBiT® G-protein Dissociation Assay
This assay quantifies the activation of G proteins by LPA1 in real-time in live cells. The dissociation of the Gα subunit from the Gβγ dimer upon receptor activation is measured using NanoLuc® Binary Technology (NanoBiT®).
Experimental Workflow Diagram
Materials
-
LPA1-expressing cells (e.g., HEK293 or CHO) co-expressing LgBiT-tagged Gα and SmBiT-tagged Gγ subunits.
-
White, opaque 96-well cell culture plates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Nano-Glo® Live Cell Assay System (Promega).
-
Luminometer plate reader.
Procedure
-
Cell Seeding: Seed the LPA1- and NanoBiT® G protein-expressing cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate at 37°C and 5% CO2 for 24 hours.
-
Reagent Preparation: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions. Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay: a. Carefully remove the growth medium from the cells. b. Add 80 µL of the prepared Nano-Glo® Live Cell Substrate to each well. c. Incubate the plate at room temperature for 10-15 minutes to allow for substrate equilibration. d. Measure the baseline luminescence using a plate reader. e. Add 20 µL of the this compound serial dilutions to the respective wells. f. Immediately begin kinetic measurement of luminescence for 30-60 minutes.
-
Data Analysis: a. For each concentration of this compound, calculate the change in luminescence from the baseline. b. Plot the change in luminescence against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by LPA1.
Materials
-
LPA1-expressing cells (e.g., HEK293 or CHO).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Fluorescence plate reader with an injection system.
Procedure
-
Cell Seeding: Seed LPA1-expressing cells into black-walled, clear-bottom microplates and grow to a confluent monolayer.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4-6 hours in serum-free medium to reduce background signaling.
-
Dye Loading: a. Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer. b. Remove the serum-free medium and add the dye loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark. d. Gently wash the cells twice with assay buffer to remove excess dye.
-
Calcium Measurement: a. Place the microplate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. Using the instrument's injection system, add the desired concentration of this compound to the wells. d. Immediately begin recording the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: a. Determine the peak fluorescence intensity for each well after the addition of this compound. b. Plot the peak fluorescence intensity against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to calculate the EC50.
Protocol 3: Cell Proliferation Assay
This assay assesses the effect of LPA1 activation by this compound on cell growth.
Materials
-
LPA1-expressing cells (e.g., DLD1 or engineered HEK293/CHO cells).
-
Clear 96-well cell culture plates.
-
Cell culture medium.
-
Serum-free or low-serum (0.1% FBS) medium for starvation.
-
This compound stock solution.
-
Cell proliferation detection reagent (e.g., MTS, WST-1, or CyQUANT®).
-
Microplate reader.
Procedure
-
Cell Seeding: Seed cells in a clear 96-well plate at a low density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
-
Serum Starvation: a. Aspirate the growth medium and wash the cells once with sterile PBS. b. Replace the medium with serum-free or low-serum medium. c. Incubate the cells for 24 hours to synchronize them in a quiescent state.
-
Stimulation: a. Prepare serial dilutions of this compound in serum-free or low-serum medium. b. Aspirate the starvation medium and add the medium containing the different concentrations of this compound. c. Incubate the cells for 24-72 hours, depending on the cell type's doubling time.
-
Proliferation Measurement: a. At the end of the incubation period, add the cell proliferation detection reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time (typically 1-4 hours). c. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading from all wells. b. Plot the absorbance/fluorescence values against the logarithm of the this compound concentration. c. Determine the concentration of this compound that stimulates cell proliferation.
Troubleshooting
-
Low signal in NanoBiT® assay: Ensure optimal transfection efficiency and expression levels of the LPA1 receptor and NanoBiT® G protein subunits. Titrate the Nano-Glo® Live Cell Substrate concentration.
-
High background in calcium assay: Ensure complete removal of serum during starvation. Optimize the dye loading time and concentration.
-
No proliferative response: Confirm LPA1 expression and functionality in the chosen cell line. Optimize the serum starvation and stimulation times. Ensure the cell seeding density allows for proliferation to occur.
Conclusion
This compound is a powerful research tool for elucidating the role of the LPA1 receptor in cellular signaling. The protocols provided herein offer a starting point for researchers to investigate the effects of this potent agonist in a variety of cell-based assays. Careful optimization of experimental conditions for specific cell lines and assay formats will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols: ONO-0740556 NanoBiT-G-protein Dissociation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a potent agonist of the G-protein coupled receptor (GPCR), Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] LPA1 is a key drug target implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis.[4][5] The receptor primarily couples to the Gi/o family of G-proteins, but can also signal through Gq/11 and G12/13 pathways.[6] Understanding the interaction of novel compounds like this compound with LPA1 and their subsequent effect on G-protein activation is crucial for drug development.
The NanoBiT-G-protein dissociation assay is a sensitive and quantitative method to study the activation of GPCRs by monitoring the dissociation of the Gα and Gβγ subunits of the heterotrimeric G-protein complex in real-time within living cells.[3][7] This technology utilizes a split-luciferase system where the Large BiT (LgBiT) and Small BiT (SmBiT) fragments of the NanoLuc luciferase are fused to the Gα and Gβγ subunits, respectively.[3][7] Upon GPCR activation by an agonist, the G-protein dissociates, leading to a decrease in the luminescent signal, which can be measured to determine the potency and efficacy of the compound.
These application notes provide a detailed protocol for utilizing the NanoBiT-G-protein dissociation assay to characterize the activity of this compound on the human LPA1 receptor.
Data Presentation
Table 1: Pharmacological Profile of this compound at the Human LPA1 Receptor
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) | G-protein Subtype |
| This compound | Human LPA1 | NanoBiT-G-protein Dissociation | EC50 | 0.26 | Gi |
This table summarizes the high potency of this compound as an agonist for the human LPA1 receptor, as determined by the NanoBiT-G-protein dissociation assay. The low nanomolar EC50 value indicates a strong activation of the Gi signaling pathway.
Signaling Pathway and Experimental Workflow
LPA1 Signaling Pathway
The binding of an agonist, such as this compound, to the LPA1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. LPA1 is known to couple to multiple G-protein families, initiating diverse downstream signaling cascades. The primary pathway involves the Gi/o family, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, LPA1 can activate Gq/11, which stimulates phospholipase C (PLC) leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Activation of G12/13 by LPA1 stimulates RhoA signaling pathways, which are involved in cytoskeleton rearrangement and cell migration.
Caption: LPA1 Receptor Signaling Pathways.
NanoBiT-G-protein Dissociation Assay Workflow
The experimental workflow for the NanoBiT-G-protein dissociation assay involves several key steps, from the preparation of expression vectors to data analysis. The core principle is the reconstitution of NanoLuc luciferase upon G-protein subunit interaction and the subsequent decrease in luminescence upon their dissociation following receptor activation.
Caption: Experimental Workflow for the NanoBiT Assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (or a suitable alternative)
-
Expression Vectors:
-
pcDNA3.1(+) vector containing human LPA1 receptor cDNA
-
pcDNA3.1(+) vector containing human Gαi subunit fused with LgBiT (Gαi-LgBiT)
-
pcDNA3.1(+) vectors for human Gβ1 and Gγ2 subunits, with SmBiT fused to the N-terminus of Gβ1 (SmBiT-Gβ1)
-
-
Cell Culture Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
-
Transfection Reagent: (e.g., Lipofectamine 3000 or similar)
-
Assay Plate: White, opaque, flat-bottom 96-well plates
-
Assay Reagent: Nano-Glo® Live Cell Assay System (Promega)
-
Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO)
-
Luminometer: Plate reader with luminescence detection capabilities
Cell Culture and Transfection
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: The day before transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the LPA1 receptor, Gαi-LgBiT, SmBiT-Gβ1, and Gγ2 expression vectors. A suggested ratio is 1:1:1:1. The total amount of DNA will depend on the transfection reagent manufacturer's protocol.
-
Use a suitable transfection reagent to transfect the DNA mixture into the HEK293 cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
NanoBiT-G-protein Dissociation Assay Protocol
-
Cell Plating:
-
After the incubation period, detach the transfected cells using Trypsin-EDTA and resuspend them in assay medium (e.g., Opti-MEM).
-
Plate the cells into a white, opaque 96-well plate at a density of approximately 20,000 to 50,000 cells per well in 80 µL of assay medium.
-
Incubate the plate at 37°C for at least 2 hours to allow the cells to attach.
-
-
Substrate Addition:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add 20 µL of the prepared reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark to allow for substrate equilibration.
-
-
Baseline Luminescence Reading:
-
Place the plate in a luminometer pre-warmed to 37°C.
-
Measure the baseline luminescence for 5-10 minutes to ensure a stable signal.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add 20 µL of the this compound dilutions to the respective wells. For the negative control, add 20 µL of vehicle.
-
-
Kinetic Luminescence Measurement:
-
Immediately after adding the compound, start the kinetic measurement of luminescence.
-
Record the luminescence signal every 1-2 minutes for a period of 30-60 minutes. The dissociation of the G-protein subunits will result in a decrease in the luminescent signal.
-
Data Analysis
-
Normalization: For each well, normalize the kinetic data to the baseline reading before the addition of the compound. The data is often expressed as the percentage of the initial luminescence.
-
Dose-Response Curve: From the kinetic data, determine the maximum decrease in luminescence for each concentration of this compound. Plot the percentage decrease in luminescence against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | - Low transfection efficiency- Suboptimal plasmid ratio- Low cell number | - Optimize transfection protocol- Titrate the ratio of Gα-LgBiT, SmBiT-Gβ, and Gγ plasmids- Increase the number of cells plated per well |
| High Background Signal | - Overexpression of NanoBiT fusion proteins | - Reduce the total amount of transfected DNA |
| No or Weak Response to Agonist | - Poor expression of the LPA1 receptor- Inactive compound- Incorrect G-protein subtype used | - Verify receptor expression via other methods (e.g., Western blot, ELISA)- Check the integrity and concentration of the this compound stock- Ensure the correct Gα subunit (e.g., Gαi) is paired with the receptor |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before plating- Use calibrated pipettes and be consistent with addition volumes and timing |
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBiT® PPI Starter Systems [worldwide.promega.com]
Application Notes and Protocols for ONO-0740556 in LPA1 Receptor Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ONO-0740556, a potent agonist for the human lysophosphatidic acid receptor 1 (LPA1), in studies investigating LPA1 receptor activation and signaling. This document includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic analog of lysophosphatidic acid (LPA) designed to be a potent and stable agonist for the human LPA1 receptor. It is a valuable tool for researchers studying the physiological and pathological roles of LPA1 signaling, which is implicated in a wide range of cellular processes including cell proliferation, migration, and differentiation, as well as in diseases such as fibrosis and cancer. Structurally, this compound features modifications to the glycerol (B35011) backbone and the acyl chain of LPA, conferring increased potency and stability.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₄NO₆P |
| Molecular Weight | 415.46 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Quantitative Data for this compound
The following table summarizes the reported potency of this compound in a functional assay.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| NanoBiT-G-protein dissociation assay | Not specified | EC₅₀ | 0.26 | [1][2][3] |
Note: The EC₅₀ value represents the concentration of this compound that elicits a half-maximal response in the specified assay. This value can vary depending on the specific experimental conditions and cell line used.
LPA1 Receptor Signaling Pathways
The LPA1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate diverse downstream signaling cascades.[4][5] The activation of these pathways by an agonist like this compound leads to various cellular responses.
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental to processes like smooth muscle contraction and cell proliferation.
Gαi/o Signaling Pathway
Upon activation by LPA1, the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gαi/o protein can also activate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK) cascade (Ras-Raf-MEK-ERK), which regulates gene expression and cell growth.
Gα12/13 Signaling Pathway
The Gα12/13 pathway activation by LPA1 stimulates the Rho family of small GTPases, particularly RhoA. This leads to the activation of Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.
Experimental Protocols
The following are detailed protocols for commonly used assays to study the activation of the LPA1 receptor by this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by LPA1.
Materials:
-
Cells expressing human LPA1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96- or 384-well microplates
-
Cell culture medium (e.g., DMEM/F-12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the LPA1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer to generate a concentration-response curve. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
-
Calcium Measurement:
-
After dye loading, wash the cells twice with assay buffer to remove excess dye.
-
Place the microplate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handling, add the prepared this compound dilutions to the respective wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound GPCR. It relies on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation. This assay is particularly useful for studying Gi/o-coupled receptors like LPA1.
Materials:
-
Membranes prepared from cells expressing the human LPA1 receptor
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radiolabeled)
-
Unlabeled GTPγS (for non-specific binding determination)
-
This compound stock solution (in DMSO)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from LPA1-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound at various concentrations (for dose-response) or vehicle (for basal binding).
-
GDP to a final concentration of 10-30 µM.
-
Cell membranes (5-20 µg of protein per well).
-
-
For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM to a separate set of wells.
-
-
Initiation of Reaction:
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding (in counts per minute, CPM, or disintegrations per minute, DPM) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax (maximal stimulation) values.
-
Conclusion
This compound is a highly potent agonist for the human LPA1 receptor, making it an invaluable research tool for elucidating the complex signaling pathways and cellular functions mediated by this receptor. The detailed protocols and signaling pathway diagrams provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of LPA1 in health and disease, and for the development of novel therapeutics targeting this receptor.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ONO-0740556 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a potent and selective synthetic agonist for the human lysophosphatidic acid receptor 1 (LPA1).[1][2][3] LPA1 is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and survival. It is a target of interest for therapeutic intervention in diseases such as cancer, inflammation, and neuropathic pain.[4] These application notes provide a comprehensive guide for the experimental design of cell culture studies involving this compound, including detailed protocols for assessing its biological activity and mechanism of action.
Mechanism of Action
This compound acts as a high-affinity agonist at the LPA1 receptor, demonstrating an EC50 value of 0.26 nM for human LPA1.[1][2][3] Upon binding, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gi.[1][4] The activation of Gi results in the dissociation of its α and βγ subunits, which then modulate the activity of various downstream effector proteins. This signaling cascade can influence multiple cellular pathways, including the PI3K-Akt and MAPK/ERK pathways, ultimately affecting cellular functions.
Signaling Pathway Diagram
Caption: this compound signaling pathway via the LPA1 receptor.
Data Presentation
| Parameter | Value | Reference Cell Line |
| EC50 (human LPA1) | 0.26 nM | HEK293 cells |
Experimental Protocols
Cell Culture and Maintenance
Successful experiments with this compound require appropriate cell lines that endogenously or recombinantly express the LPA1 receptor. Examples include HEK293 cells stably expressing human LPA1, or cancer cell lines with known LPA1 expression (e.g., certain ovarian or prostate cancer cell lines).
Protocol:
-
Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For experiments, seed cells at a predetermined density to ensure they are in the exponential growth phase during treatment.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
Western blotting can be used to investigate the effect of this compound on the activation of downstream signaling proteins like Akt and ERK.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with this compound at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[8][9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with primary antibodies against phosphorylated and total Akt, ERK, or other targets of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis.
G-Protein Dissociation Assay (NanoBiT)
To confirm the engagement of this compound with the LPA1 receptor and subsequent G-protein activation, a NanoBiT-G-protein dissociation assay can be employed. This assay was used in the structural studies of this compound.[1]
Protocol:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding LPA1, a Gα subunit fused to the Large BiT (LgBiT) of NanoLuc luciferase, and a Gγ subunit fused to the Small BiT (SmBiT).
-
Seed the transfected cells into a white, clear-bottom 96-well plate.
-
Replace the culture medium with a buffer containing the Nano-Glo Live Cell substrate.
-
Measure the basal luminescence.
-
Add varying concentrations of this compound to the wells.
-
Monitor the change in luminescence over time. A decrease in luminescence indicates the dissociation of the G-protein subunits upon receptor activation.
-
Calculate EC50 values from the concentration-response curves.
Troubleshooting
-
Low cell viability: Ensure optimal cell health and seeding density. Check for solvent toxicity from the vehicle control.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
No signal in Western blots: Confirm protein transfer and antibody functionality. Increase protein loading amount.
-
Variable results in NanoBiT assay: Optimize transfection efficiency and ensure even cell seeding.
Conclusion
These application notes provide a framework for designing and executing cell culture experiments to investigate the biological effects of the LPA1 agonist this compound. The detailed protocols for cell viability, western blotting, and G-protein dissociation assays will enable researchers to characterize the cellular responses to this potent compound and further elucidate the role of LPA1 signaling in their specific models. Adherence to these standardized methods will facilitate the generation of robust and reproducible data.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. sinobiological.com [sinobiological.com]
Application Notes and Protocols for ONO-0740556 in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a potent and chemically stable synthetic agonist for the lysophosphatidic acid receptor 1 (LPA1). As a G-protein coupled receptor, LPA1 is implicated in a variety of physiological and pathological processes. Preclinical research suggests that modulation of LPA1 activity may hold therapeutic potential for several conditions, including neuropathic pain, obesity, and urinary incontinence. These application notes provide an overview of the in vitro activity of this compound and detailed, hypothetical protocols for its investigation in relevant animal models.
In Vitro Activity of this compound
This compound is a highly potent agonist of the human LPA1 receptor, demonstrating significantly greater activity than the endogenous ligand, lysophosphatidic acid (LPA).[1] Its efficacy has been characterized using in vitro G-protein dissociation assays.
Quantitative Data Summary
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Human LPA1 | NanoBiT-G-protein dissociation | 0.26 | [1][2][3] |
| Lysophosphatidic Acid (LPA) | Human LPA1 | NanoBiT-G-protein dissociation | ~7.8 | [1] |
Signaling Pathway of this compound
This compound exerts its effects by binding to the LPA1 receptor, which primarily couples to the Gi/o family of G proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects can include modulation of ion channels and activation of the MAPK/ERK signaling cascade, influencing cellular processes such as proliferation, migration, and survival.
References
Application Notes and Protocols for ONO-0740556 In Vivo Experiments
Disclaimer: As of late 2025, specific in vivo dosing information for ONO-0740556 has not been made publicly available in peer-reviewed literature. The following application notes and protocols are therefore provided as a representative guide for researchers based on the known pharmacology of potent lysophosphatidic acid receptor 1 (LPA1) agonists. Researchers should conduct their own dose-ranging and toxicology studies to determine the optimal and safe dosage for their specific animal models and experimental conditions.
Introduction
This compound is a potent and selective agonist for the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor involved in a multitude of physiological and pathological processes. With an EC50 value of 0.26 nM for human LPA1, this compound is a valuable tool for investigating the therapeutic potential of LPA1 activation.[1][2][3] LPA1 signaling has been implicated in fibrosis, cancer, inflammation, and neuropathic pain, making it a target of significant research interest.[4][5] These notes provide a framework for designing and executing in vivo experiments to explore the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables present hypothetical data to serve as a template for organizing experimental results.
Table 1: Hypothetical Dose-Ranging Study for this compound in a Mouse Model of Idiopathic Pulmonary Fibrosis (IPF)
| Dose Group (mg/kg, i.p.) | n | Body Weight Change (%) | Ashcroft Fibrosis Score (Mean ± SD) | Collagen Content (µ g/lung lobe, Mean ± SD) |
| Vehicle (0.5% DMSO in saline) | 10 | +2.5 ± 1.0 | 5.8 ± 0.7 | 150.2 ± 15.5 |
| This compound (0.1) | 10 | +2.1 ± 1.2 | 4.5 ± 0.6 | 125.8 ± 12.1 |
| This compound (0.3) | 10 | +1.9 ± 1.1 | 3.2 ± 0.5 | 98.7 ± 10.3 |
| This compound (1.0) | 10 | +1.5 ± 1.3 | 2.1 ± 0.4 | 75.4 ± 8.9 |
*p<0.05, **p<0.01, ***p<0.001 vs. vehicle group
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (0.1 mg/kg) | Oral (1.0 mg/kg) |
| Tmax (h) | 0.1 | 0.5 |
| Cmax (ng/mL) | 250.6 | 85.3 |
| AUC (0-t) (ng*h/mL) | 375.9 | 210.4 |
| Half-life (t1/2) (h) | 2.5 | 3.1 |
| Bioavailability (%) | N/A | 56.0 |
Signaling Pathway
This compound acts as an agonist at the LPA1 receptor, which primarily couples to Gαi/o, Gαq/11, and Gα12/13 proteins. This initiates a cascade of downstream signaling events.
Caption: LPA1 receptor signaling cascade initiated by this compound.
Experimental Protocols
Preparation of Dosing Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Polyethylene glycol 400 (PEG400) (optional, for oral formulations)
-
Tween 80 (optional)
Protocol:
-
For a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-50 mg/mL. This stock can be stored at -20°C.
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, dilute the DMSO stock solution with saline or PBS. The final concentration of DMSO should ideally be below 5% to avoid toxicity. A common vehicle is 5% DMSO in saline.
-
For oral gavage (p.o.), the DMSO stock can be diluted in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of PEG400, Tween 80, and saline to improve solubility and absorption.
-
Vortex thoroughly and ensure the final solution is clear before administration. Prepare fresh dosing solutions daily.
In Vivo Efficacy Study Workflow (Bleomycin-Induced Pulmonary Fibrosis Model)
This protocol outlines a typical workflow for assessing the anti-fibrotic efficacy of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Protocol:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Disease Induction: On day 0, anesthetize mice and intratracheally instill bleomycin (B88199) (1.5 - 2.0 U/kg) to induce lung fibrosis.
-
Dosing: Begin daily administration of this compound or vehicle on day 7 post-bleomycin instillation and continue until day 21.
-
Monitoring: Monitor body weight and clinical signs of distress daily.
-
Euthanasia and Sample Collection: On day 21, euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Endpoint Analysis:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition. Score fibrosis using the Ashcroft method.
-
Biochemical Analysis: Homogenize a lung lobe to measure collagen content using a Sircol collagen assay.
-
Gene Expression: Extract RNA from a lung lobe to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Ctgf) by qRT-PCR.
-
Safety and Toxicology Considerations
-
Conduct a preliminary dose-escalation study in a small cohort of healthy animals to identify the maximum tolerated dose (MTD).
-
Monitor for adverse effects, including changes in behavior, posture, breathing, and body weight.
-
At the end of the study, consider collecting major organs (liver, kidney, spleen, heart) for histopathological analysis to assess potential off-target toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cryo-EM Structure Determination of ONO-0740556 in Complex with the Human LPA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-0740556 is a potent and selective small-molecule agonist of the human lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cancer, inflammation, and neuropathic pain.[1][2][3] The determination of the high-resolution structure of this compound in its active state, bound to LPA1 and its associated G protein, is crucial for understanding its mechanism of action and for facilitating structure-based drug design. This document provides a detailed overview of the cryo-electron microscopy (cryo-EM) structure determination of the this compound-LPA1-Gi complex, including protocols for key experiments and a summary of the structural findings.
Recent advancements in cryo-EM have made it an indispensable tool for determining the structures of challenging membrane proteins like GPCRs, often providing insights that are difficult to obtain through traditional methods like X-ray crystallography.[4][5][6] The structure of the this compound-LPA1-Gi complex, resolved to a nominal resolution of 3.7 Å, reveals the intricate details of agonist binding and the conformational changes that lead to receptor activation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization and structural determination of the this compound-LPA1-Gi complex.
Table 1: Pharmacological Characterization of this compound
| Parameter | Value | Reference |
| Target | Human Lysophosphatidic Acid Receptor 1 (LPA1) | [1][7][8] |
| Molecular Type | Small molecule agonist | [1][7] |
| EC50 (human LPA1) | 0.26 nM | [1][7][8][9] |
| Coupling | Gi | [7][8][9] |
Table 2: Cryo-EM Data Collection and Refinement Statistics
| Parameter | Value | Reference |
| PDB ID | 7YU4 | [2] |
| EMDB ID | EMD-34098 | [10] |
| Resolution | 3.7 Å | [2] |
| Expression System | Baculovirus expression vector pFastBac1-HM | [11] |
| Organisms | Homo sapiens (LPA1), Rattus norvegicus, Bos taurus, Mus musculus (G protein components) | [11] |
Signaling Pathway
The binding of this compound to the LPA1 receptor induces a conformational change that facilitates the coupling and activation of the heterotrimeric G protein, Gi. This initiates a downstream signaling cascade.
Experimental Workflow
The following diagram illustrates the key steps in the cryo-EM structure determination of the this compound-LPA1-Gi complex.
Experimental Protocols
Expression and Purification of the LPA1-Gi Complex
A detailed protocol for obtaining a stable this compound-LPA1-Gi complex is outlined below.
a. Protein Expression:
-
Human LPA1 was expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.
-
The heterotrimeric Gi protein (Gαi1, Gβ1, Gγ2) subunits were co-expressed in Sf9 cells.
-
To stabilize the complex, a single-chain variable fragment (scFv16) that recognizes the Gβγ subunit was also expressed.[12]
b. Complex Formation and Purification:
-
Harvest Sf9 cells expressing LPA1 and the Gi protein subunits.
-
Solubilize the cell membranes containing the receptor and G protein in a buffer containing detergents (e.g., lauryl maltose (B56501) neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)).
-
Add this compound to the solubilized protein mixture to a final concentration sufficient to saturate the receptor (e.g., 10-fold molar excess).
-
Incubate the mixture to allow for the formation of the this compound-LPA1-Gi complex.
-
Add the purified scFv16 to stabilize the complex.
-
Purify the entire complex using affinity chromatography (e.g., Strep-Tactin or Ni-NTA affinity chromatography, depending on the affinity tags used on the protein subunits).
-
Further purify the complex by size-exclusion chromatography to isolate the monodisperse complex and remove aggregates.
Cryo-EM Grid Preparation and Data Acquisition
a. Grid Preparation:
-
Apply 3-4 µL of the purified this compound-LPA1-Gi complex (at a concentration of 5-10 mg/mL) to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).
-
Blot the grid for 3-5 seconds to remove excess liquid.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot Mark IV).
b. Data Acquisition:
-
Screen the vitrified grids for ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a Titan Krios) operating at 300 kV.
-
Acquire a dataset of high-resolution images using an automated data collection software (e.g., EPU) and a direct electron detector (e.g., a Gatan K3).
-
Record movies of the electron dose-fractionated exposures.
Image Processing and 3D Reconstruction
a. Image Processing:
-
Perform motion correction and dose-weighting of the raw movie frames using software like MotionCor2.
-
Estimate the contrast transfer function (CTF) parameters for each micrograph using CTFFIND4 or a similar program.
-
Automatically pick particles corresponding to the this compound-LPA1-Gi complex using a template-based or deep learning-based particle picker.
-
Perform several rounds of 2D classification to remove junk particles and select well-defined particle classes.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification to separate different conformational states of the complex. The study by Akasaka et al. identified multiple states of the complex.[2]
-
Perform 3D refinement of the best particle classes to obtain a high-resolution 3D map.
b. Model Building and Refinement:
-
Dock a homology model of the LPA1 receptor and the Gi protein into the cryo-EM density map.
-
Manually build and refine the model in Coot, paying close attention to the fit of the ligand, this compound, in its binding pocket.
-
Perform real-space refinement of the atomic model against the cryo-EM map using programs like Phenix.
Structural Insights
The cryo-EM structure of the this compound-LPA1-Gi complex provides a detailed view of the agonist binding pocket and the allosteric changes that lead to receptor activation.[2]
-
This compound Binding Pocket: this compound binds in a pocket formed by the transmembrane (TM) helices and extracellular loops of LPA1.[9] The binding site consists of a polar recognition region on the extracellular side and a hydrophobic pocket within the transmembrane region.[2][13] The phosphate (B84403) headgroup of this compound forms key interactions with residues in the polar region, while the lipid tail is accommodated in the hydrophobic pocket.[2]
-
Receptor Activation: The binding of this compound induces a conformational change in LPA1, primarily involving an outward movement of the intracellular end of TM6 and rearrangements of TM7 and the central hydrophobic core, which creates a binding site for the C-terminus of the Gαi subunit.[2]
-
Receptor-G protein Interface: The structure reveals multiple states of the receptor-G protein interface, potentially reflecting the process of G protein dissociation.[2][3]
Conclusion
The successful determination of the cryo-EM structure of this compound in complex with its target receptor, LPA1, and the Gi protein provides a valuable resource for the scientific and drug development community.[2] These detailed application notes and protocols offer a guide for researchers aiming to replicate or build upon this work. The structural insights gained from this study will undoubtedly accelerate the design of novel and more selective modulators of the LPA1 receptor for the treatment of various diseases.
References
- 1. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Structure - Cryo EM GPCR - Life in Atomic Resolution [thermofisher.com]
- 5. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EMDB-34098: Human Lysophosphatidic Acid Receptor 1-Gi complex bound to ONO-07... - Yorodumi [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. EMDB-34100: Human Lysophosphatidic Acid Receptor 1-Gi complex bound to ONO-07... - Yorodumi [pdbj.org]
- 13. researchgate.net [researchgate.net]
ONO-0740556 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and handling of ONO-0740556, a potent agonist of the human lysophosphatidic acid receptor 1 (LPA1). The provided protocols and signaling pathway information will aid in the design and execution of in vitro cell-based assays.
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). However, its solubility in aqueous solutions such as cell culture media is limited. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer or medium.
| Solvent | Solubility | Molar Concentration | Conditions |
| DMSO | 75 mg/mL | 180.52 mM | Requires ultrasonication and warming to 60°C. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][2][3] |
| Culture Media | Not directly soluble at high concentrations. | Requires serial dilution from a DMSO stock. | Final DMSO concentration in culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Water bath or heat block capable of reaching 60°C
-
Sonicator
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 75 mg/mL (180.52 mM).
-
Warm the solution to 60°C using a water bath or heat block.
-
Sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture media for use in cell-based assays. The key is to perform serial dilutions in DMSO before the final dilution into the aqueous medium to prevent precipitation.
Materials:
-
This compound DMSO stock solution (e.g., 180.52 mM)
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line.
-
Sterile microcentrifuge tubes.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in anhydrous DMSO to get closer to the final desired concentration. For example, to achieve a final concentration in the nanomolar range, several intermediate dilutions will be necessary.
-
Prepare the final working solution by adding the diluted DMSO stock to the pre-warmed cell culture medium. It is critical to add the DMSO solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the DMSO stock.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
For example, to prepare 1 mL of a 10 µM working solution, add 0.055 µL of the 180.52 mM stock solution to 1 mL of cell culture medium. To make this practical, a series of intermediate dilutions in DMSO is required.
-
Use the freshly prepared working solution immediately for your cell-based assays. Do not store aqueous working solutions of this compound.
Signaling Pathway
This compound is a potent agonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR). Activation of LPA1 by this compound initiates a cascade of intracellular signaling events through the coupling to multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. These signaling pathways regulate a wide range of cellular processes.
Caption: LPA1 Receptor Signaling Pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound.
Caption: General workflow for in vitro cell-based assays using this compound.
References
- 1. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
ONO-0740556: Application Notes and Protocols for a Prostanoid DP2 (CRTH2) Receptor Antagonist
Disclaimer: Initial searches for "ONO-0740556" have revealed a significant discrepancy in its reported mechanism of action. While the query specified interest in a prostanoid DP2 (CRTH2) receptor antagonist, commercially available compounds listed as this compound are identified as potent lysophosphatidic acid receptor 1 (LPA1) agonists. To fulfill the core request for detailed application notes and protocols for a CRTH2 antagonist relevant to researchers in allergy and inflammation, this document will focus on a well-characterized and representative CRTH2 antagonist, Fevipiprant (B1672611) (QAW039) .
Introduction to Fevipiprant (QAW039)
Fevipiprant is a potent, selective, and orally active antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2).[1][2][3][4] PGD2 is a key mediator in allergic inflammation, primarily released by mast cells.[2] Its interaction with the CRTH2 receptor on various immune cells—including T helper 2 (Th2) cells, eosinophils, and basophils—triggers a cascade of inflammatory responses, such as cell migration, activation, and cytokine release.[2][5][6] By blocking this interaction, Fevipiprant serves as a valuable tool for studying and potentially treating allergic diseases like asthma.[3][7][8]
Supplier and Purchasing Information
Fevipiprant (QAW039) is available from various chemical suppliers for research purposes. Researchers should always verify the purity and identity of the compound upon receipt.
| Supplier | Catalog Number | Purity | Formulation |
| AdooQ Bioscience | A14352 | >99% (HPLC) | Solid |
| MedChemExpress | HY-19749 | >99% | Solid |
| Cayman Chemical | 19992 | ≥98% | Solid |
Quantitative Data
Fevipiprant has been extensively characterized in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data regarding its potency and binding affinity for the CRTH2 receptor.
Table 1: Binding Affinity of Fevipiprant for Human CRTH2 Receptor
| Parameter | Value | Cell Line | Reference |
| Kd | 1.14 nM | CHO cells | [9][10] |
| Ki | 1.05 nM | - | [11] |
Table 2: Functional Potency of Fevipiprant
| Assay | Cell Type | IC50 | Reference |
| PGD2-induced Eosinophil Shape Change | Human Whole Blood | 0.44 nM | [9][12] |
| PGD2-induced Eosinophil Shape Change | Isolated Human Eosinophils | 0.4 nM | [11] |
| PGD2-induced IL-5 Release | Human CD4+ Th2 cells | 2.56 nM | [11] |
| PGD2-induced IL-13 Release | Human CD4+ Th2 cells | 1.4 nM | [11] |
Signaling Pathway
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[5][13] Activation of CRTH2 by its ligand, PGD2, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][13] The dissociation of the Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5] This signaling cascade ultimately results in the activation of downstream effector pathways that mediate cellular responses such as chemotaxis and degranulation.
Caption: CRTH2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant, such as PGD2. The Boyden chamber assay is a commonly used method.
Caption: Eosinophil Chemotaxis Assay Workflow.
Detailed Protocol:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a negative selection kit to ensure high purity (>98%) and viability (>98%).[14]
-
Cell Preparation: Resuspend the purified eosinophils in an appropriate assay medium (e.g., RPMI 1640 with 10% FBS) at a concentration of 2 x 10^6 cells/mL.[14]
-
Compound Preparation: Prepare serial dilutions of Fevipiprant in the assay medium. Also, prepare a stock solution of the chemoattractant PGD2.
-
Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of Fevipiprant or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add the PGD2 solution to the lower wells of a 96-well Boyden chamber. Use assay medium alone as a negative control.
-
Carefully place a polycarbonate filter (e.g., 5 µm pore size) over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration:
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter using a stain such as Diff-Quik.
-
Mount the filter on a microscope slide and count the number of migrated cells per high-power field. Alternatively, use a fluorescence-based method for quantification.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of Fevipiprant to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a CRTH2 agonist. This is a common method for assessing the functional activity of GPCR antagonists.
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Culture: Culture a cell line stably or transiently expressing the human CRTH2 receptor (e.g., HEK293T cells) in a 96-well plate. For some cell lines, co-transfection with a promiscuous G-protein like Gα16 may be necessary to couple the receptor to the calcium signaling pathway.[15]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for about 1 hour at 37°C.[15]
-
Cell Washing: After incubation, gently wash the cells with an appropriate assay buffer to remove any extracellular dye.
-
Compound Addition: Add serial dilutions of Fevipiprant or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.[16]
-
Establish a baseline fluorescence reading.
-
Automatically inject a solution of PGD2 into the wells to stimulate the CRTH2 receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of Fevipiprant to generate a dose-response curve and calculate the IC50 value.
-
Conclusion
Fevipiprant (QAW039) is a well-documented and potent CRTH2 antagonist that serves as an excellent tool for researchers studying the role of the PGD2-CRTH2 pathway in allergic inflammation. The provided information and protocols offer a solid foundation for utilizing this compound in various in vitro and in vivo experimental settings. While Fevipiprant's clinical development for asthma was discontinued, it remains a valuable research compound for elucidating the mechanisms of allergic diseases.[17][18][19]
References
- 1. adooq.com [adooq.com]
- 2. Discovery of Fevipiprant (NVP-QAW039), a Potent and Selective DP2 Receptor Antagonist for Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fevipiprant - Wikipedia [en.wikipedia.org]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. asthma treatment: Novartis ditches asthma drug candidate fevipiprant [clinicaltrialsarena.com]
- 18. Novartis Shutters Fevipiprant Asthma Program After Multiple Trial Failures - BioSpace [biospace.com]
- 19. Novartis asthma drug fevipiprant fails in Phase III trials [clinicaltrialsarena.com]
Troubleshooting & Optimization
ONO-0740556 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-0740556. The information is designed to address common challenges, particularly those related to solubility, and to provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective small molecule agonist for the lysophosphatidic acid receptor 1 (LPA1).[1][2] It is an analog of lysophosphatidic acid (LPA) and is often used in research to study the physiological and pathological roles of the LPA1 signaling pathway.
Q2: What is the primary mechanism of action of this compound?
This compound acts as an agonist at the LPA1 receptor, which is a G protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling cascades through various G proteins, including Gαi/o, Gαq/11, and Gα12/13.[3][4][5] This activation leads to downstream cellular responses such as cell proliferation, migration, and survival.[3][5]
Q3: How should this compound be stored?
For long-term stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, in sealed containers away from moisture.[6][7][8]
Troubleshooting Guide: Solubility Issues
This compound can present solubility challenges. This guide provides a systematic approach to overcoming these issues.
Problem 1: Difficulty dissolving this compound powder.
Cause: this compound is a lipophilic molecule with poor aqueous solubility.
Solution:
-
Recommended Solvent: The primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1]
-
Protocol for Dissolving in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. Note that hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[6][7][8]
-
To aid dissolution, gentle warming to 60°C and ultrasonication can be applied.[6][7][8]
-
-
Important Note: Always use freshly opened or properly stored anhydrous DMSO to minimize water content.
Problem 2: Precipitation of this compound upon dilution in aqueous buffers.
Cause: this compound is poorly soluble in aqueous solutions, and dilution of the DMSO stock can cause it to precipitate out.
Solutions:
-
Use of Surfactants: Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[9]
-
Recommended Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used.
-
Starting Concentration: Begin with a low concentration of surfactant (e.g., 0.01% - 0.1% v/v) in your aqueous buffer and titrate up as needed.
-
-
Co-solvent Systems: A co-solvent system can increase the solubility of a compound in an aqueous medium.[10][11]
-
Recommended Co-solvents: Ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used in combination with water.[10]
-
Protocol: Prepare a stock solution in DMSO as described above. Prepare your final working solution by adding the DMSO stock to your aqueous buffer containing a pre-determined percentage of the co-solvent. It is crucial to perform this dilution stepwise with gentle mixing.
-
-
Lipid-Based Formulations: For in vivo studies or specific in vitro assays, lipid-based formulations can enhance solubility and bioavailability.[12][13][14]
-
Examples: Emulsions, liposomes, or solid lipid nanoparticles can be considered.[12]
-
Data Presentation: this compound Solubility
| Solvent | Concentration | Method | Reference |
| DMSO | 10 mM | Standard Dissolution | [1] |
| DMSO | 75 mg/mL (180.52 mM) | Ultrasonic and warming to 60°C | [6][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Pipettes
-
Water bath or heat block
-
Ultrasonicator
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If the powder does not readily dissolve, warm the solution to 60°C and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: NanoBiT-G-Protein Dissociation Assay
This assay measures the activation of a G protein-coupled receptor (GPCR) by monitoring the dissociation of the Gα and Gβγ subunits of the heterotrimeric G protein.
-
Principle: A large fragment (LgBiT) of the NanoLuc® luciferase is fused to the Gα subunit, and a small fragment (SmBiT) is fused to the Gβ or Gγ subunit. In the inactive state, the G protein is intact, and the LgBiT and SmBiT are in close proximity, resulting in a luminescent signal. Upon GPCR activation by an agonist like this compound, the G protein dissociates, separating LgBiT and SmBiT and causing a decrease in luminescence.[15][16][17][18]
-
Materials:
-
HEK293 cells
-
Expression vectors for LPA1 receptor, Gα-LgBiT, and SmBiT-Gγ
-
Transfection reagent
-
Cell culture medium
-
White, opaque 96-well plates
-
Nano-Glo® Live Cell Assay Reagent
-
This compound
-
Luminometer
-
-
Procedure:
-
Co-transfect HEK293 cells with plasmids encoding the LPA1 receptor, Gα-LgBiT, and SmBiT-Gγ.
-
Plate the transfected cells in white, opaque 96-well plates.
-
24-48 hours post-transfection, prepare a serial dilution of this compound in the appropriate assay buffer.
-
Add the Nano-Glo® Live Cell Assay Reagent to the cells and incubate according to the manufacturer's instructions.
-
Measure the baseline luminescence.
-
Add the this compound dilutions to the wells.
-
Monitor the change in luminescence over time.
-
Plot the dose-response curve to determine the EC50 of this compound.
-
Visualizations
Caption: LPA1 Receptor Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 14. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCRome-wide analysis of G-protein-coupling diversity using a computational biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP3745404B1 - Method and system for predicting coupling probabilities of g-protein coupled receptors with g-proteins - Google Patents [patents.google.com]
- 18. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
preventing ONO-0740556 precipitation in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of ONO-0740556 precipitation in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent agonist of the G-protein coupled receptor LPA1, with an EC50 of 0.26 nM for the human receptor.[1][2][3][4] Like many lipid-like small molecules, this compound is hydrophobic and has low solubility in aqueous solutions. This can lead to precipitation when it is added to assay buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] Commercial suppliers indicate a solubility of at least 10 mM in DMSO, with one source specifying solubility up to 75 mg/mL (180.52 mM) with the aid of ultrasonication and warming to 60°C.[1] It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What is the maximum recommended final concentration of DMSO in my assay?
The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts and cellular toxicity. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended, with some sensitive assays requiring concentrations below 0.1%. The tolerance to DMSO is cell-line specific and should be determined empirically.
Q4: Can I prepare aqueous stock solutions of this compound?
Directly dissolving this compound in aqueous buffers is not recommended due to its hydrophobic nature. While some lysophosphatidic acid (LPA) analogs can be dissolved in aqueous buffers, often with the aid of a carrier like fatty-acid-free bovine serum albumin (BSA), it is best practice to first prepare a concentrated stock in DMSO.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound to Assay Buffer
This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly introduced into an aqueous environment.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound exceeds its solubility limit in the aqueous assay buffer. | Determine the maximum soluble concentration of this compound in your specific assay buffer by performing a solubility test (see Experimental Protocols). If possible, lower the final working concentration. |
| Rapid Dilution | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer causes rapid solvent exchange, leading to precipitation. | Perform serial dilutions of the DMSO stock solution in the assay buffer. Add the compound dropwise while gently vortexing or swirling the buffer to ensure rapid dispersion. |
| Low Temperature of Buffer | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C for cell-based assays) assay buffer when preparing your working solutions. |
| Incompatible Buffer Components | Components of your assay buffer (e.g., certain salts, high concentrations of proteins) may interact with this compound and reduce its solubility. | If possible, test the solubility of this compound in different buffer formulations. For cell-based assays, the presence of serum can sometimes aid in solubilization. |
Issue: Precipitate Forms Over Time During the Assay
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial solution may be supersaturated, and over time, the compound begins to precipitate out as it reaches its thermodynamic equilibrium. | Consider using a lower final concentration of this compound. The inclusion of solubilizing agents may also help maintain stability. |
| Evaporation | In long-term experiments, evaporation of the assay medium can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification in incubators. For plate-based assays, use lids or plate sealers. |
| Compound Instability | While this compound is a stable analog of LPA, extreme pH or temperature conditions could potentially affect its stability over long incubation periods. | Ensure your assay buffer pH is within a stable range (e.g., pH 7.2-7.4) and that the incubation temperature is appropriate for the experiment. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Source |
| DMSO | 10 mM | Standard | [5] |
| DMSO | 75 mg/mL (180.52 mM) | Ultrasonic and warming and heat to 60°C | [1] |
Table 2: Example of a Buffer Composition Used with this compound
This buffer was used for purifying a protein-ONO-0740556 complex and may serve as a starting point for biochemical assays.
| Component | Concentration |
| Tris-HCl, pH 8.0 | 20 mM |
| NaCl | 150 mM |
| GDN (Glyco-diosgenin) | 0.01% |
| Glycerol | 10% |
| CaCl₂ | 5 mM |
| This compound | 10 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath and/or warm the solution to 60°C.[1] Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
-
Pre-warm Buffer: Warm your final assay buffer to the desired experimental temperature (e.g., 37°C).
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock 1:10 in pre-warmed buffer to create a 1 mM intermediate solution with 10% DMSO. This solution may still be in a solvent-rich environment that keeps the compound soluble.
-
Final Dilution: Add the concentrated stock or intermediate dilution to the pre-warmed assay buffer dropwise while gently vortexing or swirling. This ensures rapid dispersal and avoids localized high concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below the tolerance limit for your system (ideally ≤ 0.5%).
-
Visual Inspection: After preparation, visually inspect the working solution for any signs of precipitation. A clear solution indicates that the compound is likely fully dissolved.
Visualizations
Caption: LPA1 receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing ONO-0740556 Concentration for Robust Experimental Outcomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental concentration of ONO-0740556, a potent agonist of the lysophosphatidic acid receptor 1 (LPA1). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Troubleshooting and Optimization Guide
Researchers may encounter several challenges when working with a high-potency agonist like this compound. This guide addresses common issues in a question-and-answer format.
Question: I am not observing a dose-response curve, or the response is maximal at all tested concentrations. What could be the issue?
Answer: Given the high potency of this compound (EC50 ≈ 0.26 nM), it is crucial to perform dilutions with extreme care.[1] Serial dilutions should be prepared meticulously, using low-binding labware to prevent the compound from adhering to surfaces. It is recommended to start with a very wide range of concentrations, spanning several orders of magnitude below and above the expected EC50, to capture the full dose-response curve.
Question: The response to this compound decreases over time in my long-term experiments. Why is this happening?
Answer: This phenomenon is likely due to receptor desensitization and internalization, a common regulatory mechanism for G protein-coupled receptors (GPCRs) like LPA1 upon prolonged agonist exposure.[2][3][4] Continuous stimulation can lead to phosphorylation of the receptor, followed by arrestin binding and subsequent internalization, rendering the cells less responsive to further stimulation.[2][3][4]
-
Troubleshooting Steps:
-
Time-course experiments: Determine the optimal incubation time for your specific assay where the response is maximal before significant desensitization occurs.
-
Lower concentrations: Use the lowest effective concentration of this compound to minimize receptor desensitization.
-
Pulsatile stimulation: If the experimental design allows, consider a pulsatile or intermittent stimulation approach rather than continuous exposure.
-
Question: I am observing high background signaling or unexpected off-target effects. How can I address this?
Answer: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is essential to include proper controls in your experiments.
-
Troubleshooting Steps:
-
Cell line validation: Use a cell line with confirmed LPA1 expression. As a negative control, use a cell line with low or no LPA1 expression to ensure the observed effects are receptor-mediated.
-
Antagonist studies: Co-treatment with a selective LPA1 antagonist can confirm that the effects of this compound are on-target.
-
Vehicle controls: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Question: The compound's activity seems to diminish in my cell culture medium. Is this expected?
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent agonist for the human lysophosphatidic acid receptor 1 (LPA1), which is a G protein-coupled receptor. It activates the Gi-coupled signaling pathway.[1]
What is the recommended solvent and storage for this compound? this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C.
What is a good starting concentration range for my experiments? Given its EC50 of 0.26 nM, a good starting point for in vitro assays is to test a concentration range from 1 pM to 1 µM to establish a full dose-response curve. The optimal concentration will be assay- and cell-type-dependent.
Are there any known off-target effects of this compound? There is limited publicly available information on the off-target activity of this compound. It is crucial to use appropriate controls, such as LPA1-null cell lines or co-treatment with an LPA1-specific antagonist, to validate that the observed effects are mediated through the intended target.
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| EC50 | 0.26 nM | NanoBiT-G-protein dissociation assay | [1] |
| Solubility | Soluble in DMSO | - | Vendor Information |
| Storage | Solid: -20°C; Stock Solution: -80°C | - | Vendor Information |
Experimental Protocols
NanoBiT-G-protein Dissociation Assay
This assay measures the dissociation of G-protein subunits upon LPA1 receptor activation by this compound.
Materials:
-
HEK293 cells co-expressing LPA1 and a NanoBiT-tagged G-protein system
-
Opti-MEM or other suitable serum-free medium
-
This compound
-
Nano-Glo® Live Cell Reagent
Procedure:
-
Seed the engineered HEK293 cells in a white, clear-bottom 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in serum-free medium. A recommended starting range is from 1 pM to 1 µM.
-
Carefully replace the culture medium with the this compound dilutions or vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the Nano-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA1 activation. LPA1 activation through the Gi pathway can lead to calcium mobilization.
Materials:
-
Cells endogenously expressing or overexpressing LPA1 (e.g., HEK293, CHO)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
Wash the cells gently with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader with an injection system to add the this compound dilutions to the wells while simultaneously measuring the fluorescence signal.
-
Record the fluorescence intensity over time to measure the calcium flux.
-
Analyze the data by calculating the peak fluorescence intensity for each concentration and plot against the logarithm of the concentration to determine the EC50.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the LPA1 signaling pathway.
Materials:
-
Cells expressing LPA1
-
Serum-free medium for starvation
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Detection system (e.g., Western blot, ELISA, or HTRF assay kit)
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours or overnight.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-ERK and total ERK using your chosen detection method. For Western blotting, normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK signal against the logarithm of the this compound concentration.
Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on cell migration, a key cellular response to LPA1 activation.
Materials:
-
Adherent cell line with LPA1 expression
-
Culture plates or dishes
-
Pipette tip or a dedicated scratch tool
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Quantify the rate of cell migration by measuring the change in the width of the scratch over time.
-
Compare the migration rates between the different treatment groups.
Visualizations
Caption: LPA1 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 2. Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A blocking peptide stabilizes lysophosphatidic acid receptor 1 and promotes lysophosphatidic acid-induced cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONO-0740556 Off-Target Effects Investigation
Welcome to the technical support center for researchers utilizing ONO-0740556. This resource provides essential guidance on investigating potential off-target effects of this potent lysophosphatidic acid receptor 1 (LPA1) agonist. While this compound is characterized by its high potency and selectivity for LPA1, a thorough investigation of its off-target profile is a critical step in any preclinical drug development process.[1][2] This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and executing robust off-target screening studies.
Frequently Asked Questions (FAQs)
Q1: Why is it important to investigate the off-target effects of a highly potent and selective compound like this compound?
A1: Even with high on-target potency, off-target interactions can lead to unexpected pharmacological effects, toxicity, or misinterpretation of experimental results. A comprehensive off-target profile is crucial for a complete understanding of the compound's biological activity and for ensuring its safety and efficacy in subsequent development stages.
Q2: What are the primary classes of off-targets that should be considered for a small molecule agonist like this compound?
A2: Given its structure and primary target (a GPCR), key off-target classes to investigate include other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. Screening against a broad panel of these targets is recommended to identify any potential cross-reactivity.
Q3: At what concentration of this compound should I perform my off-target screening assays?
A3: It is advisable to test a range of concentrations. A common starting point for initial screening is a concentration at least 100-fold higher than the on-target EC50 (EC50 for LPA1 is 0.26 nM).[1][2] Follow-up dose-response studies should be conducted for any identified "hits" to determine their IC50 or Ki values.
Q4: What should I do if I identify a potential off-target interaction?
A4: If a potential off-target hit is identified, the next steps should include:
-
Confirmation: Repeat the assay to confirm the initial finding.
-
Dose-Response Analysis: Perform a full dose-response study to determine the potency of the interaction (IC50/Ki).
-
Orthogonal Assays: Use a different assay format to validate the finding. For example, if the hit was identified in a binding assay, follow up with a functional assay.
-
Cellular Assays: Investigate the functional consequence of the off-target interaction in a relevant cellular context.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during off-target screening assays.
Radioligand Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand is sticking to the filter plate or tubes. | 1. Use the radioligand at a concentration at or below its Kd.2. Increase the number and volume of wash steps with ice-cold buffer.3. Pre-treat plates/tubes with a blocking agent (e.g., BSA); include a detergent (e.g., 0.1% BSA) in the wash buffer. |
| Low signal-to-noise ratio | 1. Low receptor expression in the membrane preparation.2. Degraded radioligand.3. Insufficient incubation time. | 1. Use a cell line with higher receptor expression or prepare fresh membranes.2. Check the age and storage conditions of the radioligand; consider purchasing a new batch.3. Optimize the incubation time to ensure equilibrium is reached. |
| Inconsistent results between experiments | 1. Variability in membrane preparation.2. Pipetting errors.3. Temperature fluctuations during incubation. | 1. Use a single, large batch of membrane preparation for a set of experiments.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Ensure a stable and consistent incubation temperature. |
Kinase Profiling Assays
| Issue | Possible Cause | Troubleshooting Steps |
| False positives (inhibition observed across many kinases) | 1. Compound precipitation at high concentrations.2. Interference with the assay detection method (e.g., fluorescence quenching).3. Non-specific inhibition due to compound aggregation. | 1. Check the solubility of this compound in the assay buffer; consider reducing the highest concentration tested.2. Run a control experiment without the kinase to check for assay interference.3. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to minimize aggregation. |
| False negatives (no inhibition observed where expected) | 1. Insufficient compound concentration.2. Inactive kinase.3. ATP concentration is too high. | 1. Test a higher concentration range of this compound.2. Verify the activity of the kinase with a known inhibitor.3. Use an ATP concentration at or near the Km for the specific kinase. |
Experimental Protocols & Workflows
LPA1 Signaling Pathway
This compound is a potent agonist of the LPA1 receptor, which primarily couples to Gαi/o proteins. Upon activation, this leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream signaling events.
References
ONO-0740556 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experiments involving ONO-0740556, a potent agonist of the lysophosphatidic acid receptor 1 (LPA1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and chemically stable synthetic agonist for the human lysophosphatidic acid receptor 1 (LPA1), which is a G protein-coupled receptor (GPCR).[1][2][3] Its mechanism of action involves binding to LPA1 and activating downstream signaling pathways, primarily through the Gαi subunit.[2][4][5] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound was developed as a more stable analog of lysophosphatidic acid (LPA) for research purposes.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] For optimal stability, prepare stock solutions in DMSO, aliquot, and store them under the recommended conditions to avoid repeated freeze-thaw cycles.[2] Storing aliquots prevents degradation and ensures consistency across experiments.
Q3: What is the reported potency (EC50) of this compound?
A3: this compound is a highly potent agonist for human LPA1 with a reported half-maximal effective concentration (EC50) of approximately 0.26 nM.[1][2][3] This is significantly more potent than the endogenous ligand, LPA.[4]
Troubleshooting Guide
Issue 1: High Variability in Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Preparation | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO before preparing serial dilutions. Use freshly opened DMSO when possible, as hygroscopic DMSO can affect solubility.[6] Prepare fresh dilutions for each experiment from a frozen stock aliquot. |
| Cell Health and Density | Use cells with a consistent passage number and ensure they are in the logarithmic growth phase.[7] Seed cells evenly and allow them to adhere and stabilize before treatment. Uneven cell distribution is a common source of variability.[7] |
| Assay Incubation Times | Optimize and strictly adhere to incubation times for both the compound treatment and any subsequent assay reagents. |
| Edge Effects in Microplates | Minimize evaporation in outer wells by filling them with sterile PBS or media without cells.[7] Ensure proper humidification in the incubator. |
Issue 2: Lower than Expected Potency (Right-shifted EC50 Curve)
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[2] |
| Presence of Serum in Assay Medium | LPA in serum can compete with this compound for binding to LPA1. Starve cells in serum-free or low-serum medium for an appropriate period (e.g., 4-24 hours) before adding the compound.[8] |
| Incorrect Assay Endpoint | Ensure the assay readout is appropriate for Gαi-coupled receptor activation (e.g., cAMP inhibition, GTPγS binding, or downstream pathway-specific assays like ERK phosphorylation). |
| Cell Line Expression Levels | Verify the expression level of LPA1 in your cell line. Low receptor expression will lead to a reduced response. |
Issue 3: Inconsistent or Noisy Signal in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Handling Technique | When washing or adding reagents, dispense liquids gently against the side of the well to avoid detaching adherent cells.[8] Avoid forceful tapping of the plate.[8] |
| Inappropriate Microplate Choice | For fluorescence assays, use black-walled plates to reduce background. For luminescence, use white-walled plates to maximize signal. For absorbance, use clear plates.[9] |
| Background Interference | Components in the cell culture medium, such as phenol (B47542) red or serum, can cause autofluorescence.[10] Measure background from wells with medium and no cells, and subtract this from experimental values. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses and affect assay results.[9] |
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | [1][2][3] |
| Molecular Formula | C20H34NO6P | [6] |
| Molecular Weight | 415.46 g/mol | [6] |
| EC50 (human LPA1) | 0.26 nM | [1][2][3] |
| Appearance | White to off-white solid | [6] |
Table 2: Stock Solution Stability
| Storage Temperature | Duration | Recommendations | Source |
| -80°C | 6 months | Aliquot to prevent freeze-thaw cycles. | [2] |
| -20°C | 1 month | Suitable for short-term storage of working aliquots. | [2] |
| Room Temperature | Unspecified | Assumed to be unstable for long periods. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder : Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the solid this compound in anhydrous DMSO to a stock concentration of 10 mM.[1] Gentle warming to 60°C and ultrasonication may be required to fully dissolve the compound.[6]
-
Aliquoting : Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage : Store the aliquots at -80°C for up to 6 months.[2] For immediate use, an aliquot can be stored at -20°C for up to one month.[2]
-
Preparation of Working Solutions : On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations for your dose-response experiment.
Protocol: General Cell-Based Assay for LPA1 Activation
-
Cell Seeding : Plate cells expressing LPA1 into a 96-well microplate at a pre-determined optimal density (e.g., 10,000-30,000 cells/well).[8] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[8]
-
Serum Starvation : Gently wash the cells with sterile PBS and replace the growth medium with serum-free or low-serum medium. Incubate for 4-24 hours, depending on the cell line, to reduce background signaling from LPA in the serum.[8]
-
Compound Treatment : Add the prepared serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a saturating concentration of LPA) if available. Incubate for the desired time period.
-
Assay Readout : Perform the downstream assay to measure the cellular response. This could involve measuring cAMP levels, quantifying ERK phosphorylation, or using a reporter gene assay.
-
Data Analysis : After collecting the raw data, normalize the results to the vehicle control. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: LPA1 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound cell-based assays.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. marinbio.com [marinbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
ONO-0740556 stability in long-term cell culture
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is ONO-0740556 and what is its mechanism of action?
A1: this compound is a potent and chemically stable analog of lysophosphatidic acid (LPA). It functions as a selective agonist for the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR). Upon binding to LPA1, this compound activates downstream signaling pathways, primarily through the Gαi subunit, leading to various cellular responses.
Q2: What are the primary factors that can affect the stability of this compound in cell culture?
A2: Several factors can influence the stability of small molecules like this compound in cell culture media.[1] These include:
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the chemical stability of compounds.
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation.[1]
-
Media Components: Interactions with components in the culture medium, such as amino acids, vitamins, or metal ions, can lead to degradation.[1]
-
Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases may metabolize the compound. Cells themselves can also contribute to metabolic degradation.[1]
-
Light Exposure: Light-sensitive compounds can degrade upon exposure to light.[1]
-
Adsorption: Hydrophobic compounds may adsorb to plasticware, reducing their effective concentration in the media.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO.[2][3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and bring it to room temperature.
Q4: My compound is precipitating when I add it to the cell culture medium. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous medium.[1] Here are some troubleshooting steps:
-
Lower the final concentration: Try using a lower working concentration of this compound.
-
Optimize the dilution method: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently mixing can also help prevent precipitation.[1]
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time | Chemical degradation in the media. | Perform a stability study by incubating this compound in cell-free media over your experimental time course and analyze its concentration using HPLC or LC-MS/MS.[1] |
| Cellular metabolism of the compound. | Incubate this compound with your cells and analyze both the media and cell lysates for the parent compound and potential metabolites.[1] | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[1] | |
| High variability between experimental replicates | Inconsistent sample handling. | Ensure uniform mixing of the compound in the media and precise timing for sample collection. Use calibrated pipettes for accurate liquid handling.[1] |
| Incomplete solubilization of the stock solution. | Visually inspect your stock solution for any precipitate. If present, gently warm and vortex the solution to ensure it is fully dissolved. Prepare fresh stock solutions regularly.[1] | |
| Precipitation in the cell culture media. | Decrease the final working concentration of this compound. Optimize the dilution procedure as described in the FAQ section.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Spiked Media: Pre-warm your cell culture medium to 37°C. Prepare a working solution of this compound by diluting the stock solution in the pre-warmed media to your desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically <0.1%).[1][2]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.[1]
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your baseline (T=0) measurement. Process this sample immediately as described in step 5.[1]
-
Incubation: Place the remaining samples in a 37°C incubator.[1]
-
Sample Collection: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot from the incubator.
-
Sample Processing: To stop any potential degradation and prepare the sample for analysis, a common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate any proteins. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[1][2]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[1]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[1]
Quantitative Data
As specific stability data for this compound in long-term cell culture is not publicly available, researchers are encouraged to generate their own stability data using the protocol provided above. The following table can be used to record and compare the stability of this compound under different conditions.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining (Media A + 10% FBS) | % Remaining (Media A, serum-free) | % Remaining (Media B + 10% FBS) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Caption: this compound activates the LPA1 receptor, leading to the inhibition of adenylyl cyclase.
Caption: A logical workflow for troubleshooting reduced compound activity in cell culture.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
troubleshooting inconsistent results with ONO-0740556
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ONO-0740556, a potent agonist of the Gαi-coupled human lysophosphatidic acid receptor 1 (LPA1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of lysophosphatidic acid (LPA) that acts as a potent agonist for the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It binds to the LPA1 receptor, a G protein-coupled receptor (GPCR), and activates the inhibitory G protein, Gαi. This activation leads to downstream signaling cascades, including the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Its binding site is located in a hydrophobic pocket within the transmembrane region of the LPA1 receptor.[1][4]
Q2: What is the potency of this compound?
This compound is a highly potent agonist for human LPA1, with a reported half-maximal effective concentration (EC50) of 0.26 nM in a NanoBiT-G-protein dissociation assay.[1][2] This is approximately 30-fold more potent than the endogenous ligand, LPA.[1]
Q3: How should I dissolve and store this compound?
For optimal results, this compound should be handled according to the following guidelines:
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[2] For aqueous buffers, it is recommended to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration.
-
Storage:
Q4: What are the potential therapeutic applications of LPA1 agonists like this compound?
LPA1 is a drug target for a variety of diseases.[1][3] Agonists of LPA1 have potential therapeutic value in conditions such as obesity and urinary incontinence.[1][3] Conversely, antagonists of LPA1 are being investigated for treating conditions like cancer, inflammation, and neuropathic pain.[1][3]
Troubleshooting Guide for Inconsistent Results
Researchers may occasionally encounter variability in their experimental outcomes with this compound. This guide addresses common issues and provides potential solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected potency (higher EC50). | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 2. Inaccurate Concentration: Errors in weighing the solid compound or in serial dilutions. 3. Sub-optimal Assay Conditions: The assay buffer, cell density, or incubation time may not be optimized. | 1. Solution Preparation: Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Concentration Verification: Use a calibrated balance and perform serial dilutions carefully. If possible, verify the concentration of the stock solution using analytical methods. 3. Assay Optimization: Titrate cell density and incubation times. Ensure the assay buffer composition is appropriate for your cell type and readout. |
| High variability between replicate experiments. | 1. Poor Solubility: Precipitation of the compound at the final working concentration in aqueous buffer. 2. Cell Line Instability: Changes in cell passage number leading to altered LPA1 expression or signaling. 3. Inconsistent Agonist Exposure: Adsorption of the lipophilic compound to plasticware. | 1. Improve Solubility: Ensure the final DMSO concentration is consistent across experiments and as low as possible. Consider using a carrier protein like BSA in the assay buffer. 2. Cell Line Maintenance: Use cells within a consistent and low passage number range. Regularly check for LPA1 expression levels. 3. Mitigate Adsorption: Use low-adhesion plasticware. Prepare working solutions immediately before use. |
| Apparent off-target effects or cellular toxicity. | 1. High Compound Concentration: At concentrations significantly above the EC50, the risk of engaging other receptors or non-specific effects increases. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell types. | 1. Dose-Response Curve: Perform a full dose-response experiment to ensure you are working within the specific, on-target concentration range. 2. Solvent Control: Include a vehicle control with the same final concentration of DMSO as your highest this compound concentration to assess solvent effects. |
Experimental Protocols & Data
Key Experimental Data Summary
| Parameter | Value | Assay System | Reference |
| EC50 (human LPA1) | 0.26 nM | NanoBiT-G-protein dissociation assay | [1][2] |
| Solubility in DMSO | 10 mM | N/A | [2] |
| Storage (in solvent) | -80°C (6 months), -20°C (1 month) | N/A | [4] |
Detailed Experimental Protocol: In Vitro G-Protein Dissociation Assay
This protocol provides a general workflow for assessing this compound activity using a G-protein dissociation assay, such as the NanoBiT® system mentioned in the literature.
Objective: To determine the potency (EC50) of this compound in activating Gαi signaling downstream of the LPA1 receptor.
Materials:
-
HEK293 cells stably co-expressing human LPA1 and a Gαi-NanoBiT® fusion protein.
-
Opti-MEM or other suitable serum-free medium.
-
This compound stock solution (10 mM in DMSO).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96-well assay plates.
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well. Culture overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Start with a high concentration (e.g., 1 µM) and perform 1:10 dilutions to cover a wide concentration range. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add 80 µL of assay buffer to each well.
-
Add 20 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for a further 5 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximum response (100% activation). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Signaling Pathway of this compound via LPA1
Caption: this compound activates the LPA1 receptor, leading to Gαi-mediated inhibition of adenylyl cyclase.
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of this compound in a cell-based assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
ONO-0740556 lot-to-lot variability testing
This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving ONO-0740556, with a focus on addressing potential lot-to-lot variability.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results Between Different Lots of this compound
-
Question: We observed a significant shift in our dose-response curve after switching to a new lot of this compound. How can we troubleshoot this?
-
Answer: Lot-to-lot variation in the purity, concentration, or presence of isomers of a chemical compound can lead to inconsistencies in experimental outcomes. It is crucial to perform a bridging study between the old and new lots to ensure the consistency of your results.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Compare the CoA for both the old and new lots. Pay close attention to purity (e.g., by HPLC), identity confirmation (e.g., by mass spectrometry or NMR), and any reported impurities.
-
Prepare Fresh Stock Solutions: Ensure that stock solutions for both lots are prepared fresh using the same solvent and storage conditions. This compound is typically soluble in DMSO.[1]
-
Direct Comparison Experiment: Design an experiment to directly compare the performance of the old and new lots. A common approach is to run a parallel dose-response assay.
-
Data Analysis: Statistically analyze the results from the comparison experiment. Key parameters to compare include the EC50 and the maximum response. Establish clear acceptance criteria before the experiment.
-
Issue 2: Higher Than Expected EC50 Value
-
Question: The EC50 value we are obtaining for this compound is significantly higher than the reported value of 0.26 nM.[1][2][3][4][5] What could be the cause?
-
Answer: A higher-than-expected EC50 value can be due to several factors related to compound handling, experimental setup, or the biological system.
Troubleshooting Steps:
-
Compound Integrity:
-
Storage: Verify that the compound has been stored correctly. For solid powder, storage at -20°C for up to 12 months or 4°C for 6 months is recommended.[1] For solutions in solvent, storage at -80°C for 6 months or -20°C for 1 month is advised.[2]
-
Solubility: Ensure the compound is fully dissolved. If precipitation is observed in your stock solution, gentle warming or sonication may be necessary.
-
-
Assay Conditions:
-
Cell Health: Confirm that the cells used in the assay are healthy and in the correct growth phase.
-
Assay Components: Check the concentration and quality of all other reagents used in the assay.
-
Incubation Time: Optimize the incubation time with this compound.
-
-
Receptor Expression: Verify the expression level of the LPA1 receptor in your cell line, as lower expression can lead to a rightward shift in the dose-response curve.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: How should I store this compound?
-
Q3: What is the recommended solvent for this compound?
-
A3: this compound is soluble in DMSO at a concentration of 10 mM.[1]
-
-
Q4: What is the molecular weight of this compound?
-
A4: The molecular weight of this compound is 415.47 g/mol .[1]
-
-
Q5: Has lot-to-lot variability been reported for this compound?
-
A5: While there are no specific public reports on lot-to-lot variability for this compound, it is a recognized issue for all reagents and is important to consider for ensuring reproducible results.[8][9][10][11] Laboratories should have procedures in place to evaluate new lots of reagents.[8][10][11][12]
-
Experimental Protocols
Protocol 1: Lot-to-Lot Variability Testing of this compound using a Cell-Based Functional Assay
This protocol outlines a general procedure for comparing two different lots of this compound in a functional assay, such as a G-protein dissociation assay or a second messenger assay (e.g., cAMP).
Materials:
-
Old lot of this compound
-
New lot of this compound
-
Appropriate cell line expressing LPA1
-
Cell culture medium and supplements
-
Assay buffer
-
Assay-specific detection reagents
-
Multi-well plates (e.g., 96-well or 384-well)
Methodology:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve both lots of this compound in DMSO to create 10 mM stock solutions.
-
Perform serial dilutions of each stock solution in the appropriate assay buffer to create a range of concentrations for the dose-response curve. It is recommended to include a vehicle control (DMSO alone).
-
-
Cell Preparation:
-
Plate the LPA1-expressing cells in multi-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
-
Compound Addition:
-
Carefully add the diluted compounds (both lots, in parallel) to the respective wells.
-
-
Incubation:
-
Incubate the plates for the optimized duration of the assay at the appropriate temperature (e.g., 37°C).
-
-
Signal Detection:
-
Add the detection reagents according to the assay manufacturer's instructions and measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the dose-response curves for both lots.
-
Calculate the EC50 and maximum response for each lot.
-
Compare the key parameters between the two lots and determine if they fall within your pre-defined acceptance criteria.
-
Data Presentation
Table 1: Example Data for this compound Lot-to-Lot Comparison
| Parameter | Lot A (Old) | Lot B (New) | Acceptance Criteria | Pass/Fail |
| Purity (HPLC) | 99.5% | 99.2% | >98% | Pass |
| EC50 (nM) | 0.28 | 0.31 | Within 2-fold of Lot A | Pass |
| Max Response (%) | 100 | 98 | 80-120% of Lot A | Pass |
Visualizations
Caption: this compound signaling pathway via the LPA1 receptor.
Caption: Experimental workflow for lot-to-lot variability testing.
References
- 1. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 11. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
interpreting unexpected data from ONO-0740556 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-0740556, a potent lysophosphatidic acid receptor 1 (LPA1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, potent agonist of the G protein-coupled receptor (GPCR) known as lysophosphatidic acid receptor 1 (LPA1)[1][2][3][4]. It is an analog of lysophosphatidic acid (LPA)[2]. This compound activates the LPA1 receptor, which primarily couples to Gi/o, Gq/11, and G12/13 heterotrimeric G proteins[5][6][7]. This activation initiates various downstream signaling cascades, including the inhibition of adenylyl cyclase (via Gi/o), mobilization of intracellular calcium (via Gq/11), and activation of the Rho pathway (via G12/13), influencing cellular processes such as proliferation, migration, and survival[5][8].
Q2: How does the potency of this compound compare to the endogenous ligand, LPA?
This compound is significantly more potent than LPA. In a NanoBiT-G-protein dissociation assay, this compound exhibited an EC50 value of 0.26 nM for the human LPA1 receptor, which was reported to be 30-fold more potent than LPA[2].
Q3: Are there known mutations in the LPA1 receptor that affect the activity of this compound?
Yes, the W2105.43A mutant of the LPA1 receptor has been shown to completely lose its response to this compound[2][9]. This suggests that the tryptophan residue at position 210 is critical for the binding and/or activation of the receptor by this compound.
Q4: Is the binding mode of this compound to the LPA1 receptor identical to that of LPA?
While both this compound and LPA activate the LPA1 receptor, their binding orientations within the receptor's transmembrane domain differ. Specifically, the acyl chain of LPA extends from transmembrane helix 5 (TM5) towards TM7, whereas the acyl chain of this compound is oriented from TM7 towards TM5[2]. Despite this difference, they engage similar key residues for receptor activation.
Troubleshooting Guide
Issue 1: Observed EC50 value for this compound is higher than the reported 0.26 nM.
| Potential Cause | Troubleshooting Steps |
| Cell Line and Receptor Expression Levels | Use a validated cell line with stable and high expression of the human LPA1 receptor. Low or variable receptor expression can lead to a rightward shift in the dose-response curve. |
| Assay System Sensitivity | The NanoBiT-G-protein dissociation assay is a highly sensitive, proximal measure of G protein activation[10][11]. Downstream functional assays, such as calcium mobilization or cell proliferation assays, may be less sensitive and influenced by signal amplification, potentially resulting in a higher apparent EC50. |
| Ligand Stability and Handling | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C as recommended[1]. |
| Assay Buffer Components | Ensure the assay buffer is free of components that may interfere with the ligand-receptor interaction or the detection system. For example, high concentrations of serum or albumin could potentially sequester the lipid-like agonist. |
Issue 2: No cellular response observed after applying this compound.
| Potential Cause | Troubleshooting Steps |
| Incorrect LPA Receptor Subtype | Confirm that the experimental cell line endogenously expresses or has been engineered to express the LPA1 receptor. This compound is a selective agonist for LPA1. |
| Non-functional Receptor | Verify the functionality of the LPA1 receptor in your cell line using a known LPA1 agonist, such as LPA (18:1). |
| Inappropriate Assay for Downstream Pathway | This compound activates multiple signaling pathways (Gi/o, Gq/11, G12/13)[5][7]. If you are using a pathway-specific readout (e.g., measuring cAMP levels for Gi/o activation), ensure your cells are capable of producing a robust signal through that specific pathway. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a diminished or absent response. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | Human LPA1 | NanoBiT-G-protein dissociation | 0.26 | [2] |
Table 2: Effect of LPA1 Mutation on this compound Activity
| Receptor Mutant | Response to this compound | Reference |
| W2105.43A | Complete loss of response | [2][9] |
Experimental Protocols
NanoBiT-G-protein Dissociation Assay
This assay measures the dissociation of the Gα and Gβγ subunits of the heterotrimeric G protein upon receptor activation by an agonist. The dissociation is detected by a change in luminescence from a split NanoLuc luciferase system (NanoBiT), where the Large BiT (LgBiT) and Small BiT (SmBiT) subunits are fused to Gα and Gγ, respectively[10][12][13].
Materials:
-
HEK293 cells
-
Expression vectors for human LPA1, Gαi-LgBiT, and SmBiT-Gγ
-
Transfection reagent
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Nano-Glo® Live Cell Assay System
-
This compound
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding LPA1, Gαi-LgBiT, and SmBiT-Gγ.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate.
-
Incubation: Incubate the cells for another 24 hours.
-
Assay Preparation: Wash the cells with the assay buffer. Add the Nano-Glo® Live Cell substrate to the cells and incubate for at least 1 hour at 37°C.
-
Baseline Reading: Measure the baseline luminescence using a plate reader.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring the luminescence kinetically for a set period (e.g., 30 minutes). G protein dissociation will result in a decrease in the luminescent signal.
-
Data Analysis: Plot the change in luminescence against the concentration of this compound to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway by an LPA1 agonist.
Materials:
-
LPA1-expressing cells (e.g., CHO-K1 or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the LPA1-expressing cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection: Use the plate reader's injector to add different concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately after injection, measure the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) and plot it against the this compound concentration to determine the EC50.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NanoBiT® Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 13. NanoBiT® PPI Starter Systems [promega.com]
ONO-0740556 Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxic effects of ONO-0740556 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent agonist of the Gi-coupled human lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It is an analog of lysophosphatidic acid (LPA) and has been shown to have a significantly higher potency for LPA1, with an EC50 value of 0.26 nM.[1][4] Its primary action is to activate the LPA1 receptor, which is a G protein-coupled receptor (GPCR) involved in various cellular processes.[4][5]
Q2: Is this compound expected to be cytotoxic?
The primary literature on this compound focuses on its role as an LPA1 agonist and its potential therapeutic applications in conditions like obesity and urinary incontinence.[5] There is currently no direct, published evidence to suggest that this compound is cytotoxic. However, the activation of LPA1 can lead to diverse downstream signaling events that can influence cell proliferation, survival, and, in some contexts, cell death. Therefore, assessing its cytotoxic potential in specific cell lines of interest is a valid experimental question.
Q3: What are the common assays to assess the cytotoxicity of this compound?
Standard cell viability and cytotoxicity assays can be employed to evaluate the effects of this compound. These include:
-
Metabolic Assays: Tetrazolium-based assays (e.g., MTT, MTS, WST-1) and resazurin (B115843) reduction assays measure the metabolic activity of viable cells.[6][7]
-
ATP Assays: Luminescence-based assays that quantify ATP levels, which correlate with the number of viable cells.[7][8]
-
Membrane Integrity Assays: Assays that measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) from damaged cells or use dyes that are excluded by live cells (e.g., trypan blue, propidium (B1200493) iodide).
-
Apoptosis Assays: Methods to detect markers of programmed cell death, such as caspase activation, DNA fragmentation (TUNEL assay), or phosphatidylserine (B164497) externalization (Annexin V staining).
Q4: I am not observing any cytotoxicity with this compound in my cell line. What could be the reason?
There are several potential reasons for a lack of observed cytotoxicity:
-
Low or Absent LPA1 Expression: The target cell line may not express LPA1 or may express it at very low levels. It is crucial to confirm LPA1 expression at the mRNA and/or protein level.
-
Cell Line Resistance: The specific cell line may have intrinsic resistance mechanisms to the downstream signaling pathways activated by LPA1.
-
Compound Concentration and Incubation Time: The concentrations of this compound used may be too low, or the incubation time may be too short to induce a cytotoxic response. A dose-response and time-course experiment is recommended.
-
Experimental Assay Limitations: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using multiple, complementary assays.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. If this is not possible, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Compound Dilution | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and mix thoroughly at each step. |
| Variable Incubation Times | Ensure that the incubation time with this compound and the assay reagents is consistent across all plates and experiments. |
| Cell Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Issue 2: Unexpected Increase in Cell Viability
| Possible Cause | Troubleshooting Step |
| Proliferative Signaling | LPA1 activation is known to be involved in cell proliferation in some contexts. An increase in viability may be a true biological effect. Consider performing a cell proliferation assay (e.g., BrdU incorporation, Ki67 staining) to confirm this. |
| Assay Interference | The chemical properties of this compound might interfere with the assay chemistry. Run a cell-free control with the compound and assay reagents to check for any direct interaction. |
| Low Initial Seeding Density | If cells are seeded too sparsely, they may be in a rapid growth phase, and any pro-proliferative effects of the compound will be more pronounced. Optimize the initial cell seeding density. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[6]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Caspase-3 Activity Assay for Apoptosis
-
Cell Treatment: Treat cells with this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After the incubation period, lyse the cells using a buffer compatible with the caspase-3 activity assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate) to the cell lysates.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Signal Detection: Measure the colorimetric signal at 405 nm or the fluorescent signal at the appropriate excitation/emission wavelengths using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Data Presentation
Table 1: Example of this compound Cytotoxicity Data from an MTT Assay
| Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 96.5 ± 3.9 |
| 10 | 94.8 ± 4.2 |
| 100 | 91.3 ± 6.0 |
| 1000 | 88.7 ± 5.5 |
This is example data and does not reflect actual experimental results.
Table 2: Example of this compound-Induced Caspase-3 Activity
| Treatment | Fold Change in Caspase-3 Activity (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (1 µM) | 1.2 ± 0.2 |
| Staurosporine (1 µM) | 4.5 ± 0.4 |
This is example data and does not reflect actual experimental results.
Visualizations
Caption: LPA1 signaling pathway activated by this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ONO-0740556 and Other LPA1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lysophosphatidic acid receptor 1 (LPA1) agonist ONO-0740556 with other notable LPA1 receptor agonists. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies.
Introduction to LPA1 Receptor Agonism
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor.[1] Activation of the LPA1 receptor is involved in a multitude of physiological and pathological processes, making it a significant target for therapeutic intervention.[1] LPA1 receptor agonists are valuable tools for investigating these processes and for the potential development of novel therapeutics. This guide focuses on the comparative pharmacology of this compound, a potent synthetic agonist, alongside the endogenous ligand LPA (18:1) and other synthetic agonists like UCM-05194 and the non-lipid agonist CpY.
Quantitative Comparison of LPA1 Receptor Agonists
The following table summarizes the in vitro potency of this compound and other selected LPA1 receptor agonists. Potency is a key performance indicator, with lower EC50 values indicating higher potency.
| Compound | Agonist Type | EC50 (nM) for human LPA1 | Experimental Assay | Reference |
| This compound | LPA Analog | 0.26 | NanoBiT-G-protein dissociation | [2][3][4] |
| LPA (18:1) | Endogenous Ligand | ~7.8 (30-fold less potent than this compound) | NanoBiT-G-protein dissociation | [4] |
| UCM-05194 | Synthetic Agonist | 240 | Calcium Mobilization | [5][6][7][8][9] |
| CpY | Non-lipid Agonist | ~500 (pEC50 = 6.3) | Calcium Mobilization | [10] |
Note: EC50 values can vary between different assay formats and cell systems. The data presented here is for comparative purposes based on the cited literature.
Selectivity Profile
A crucial aspect of a pharmacological tool is its selectivity for the intended target.
-
UCM-05194 : This agonist has been characterized as highly selective for the LPA1 receptor and is reported to be inactive at LPA2, LPA3, LPA4, LPA5, and LPA6 receptors.[5][6]
Experimental Methodologies
The following sections detail the principles of the key experimental assays used to characterize LPA1 receptor agonists.
NanoBiT-G-protein Dissociation Assay
This assay measures the activation of the G protein coupled to the LPA1 receptor upon agonist binding.[4]
Principle: The G protein alpha (Gα) and beta/gamma (Gβγ) subunits are tagged with complementary fragments of the NanoLuc luciferase enzyme (LgBiT and SmBiT). In the inactive state, the G protein trimer is intact, and the luciferase fragments are in close proximity, producing a luminescent signal. Upon receptor activation by an agonist, the G protein dissociates, leading to a decrease in the luminescent signal. The concentration-dependent change in luminescence is used to determine the agonist's potency (EC50).[11][12][13]
Workflow:
NanoBiT-G-protein Dissociation Assay Workflow.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, a downstream event of LPA1 receptor activation, which can couple to Gq proteins.[5][14][15]
Principle: Cells expressing the LPA1 receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade that leads to the release of calcium from intracellular stores. This increase in calcium concentration is detected as an increase in fluorescence intensity. The potency of the agonist is determined by measuring the fluorescence change at different agonist concentrations.[14][15][16][17]
Workflow:
Calcium Mobilization Assay Workflow.
GTPγS Binding Assay
This is a functional membrane-based assay that measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[18][19][20][21][22]
Principle: In the basal state, GDP is bound to the Gα subunit. Agonist activation of the GPCR promotes the exchange of GDP for GTP. In this assay, the radiolabeled, non-hydrolyzable GTP analog [35S]GTPγS is used. The amount of radioactivity incorporated into the membranes is proportional to the extent of G protein activation. This allows for the determination of agonist potency and efficacy.[18][19][21]
Workflow:
GTPγS Binding Assay Workflow.
LPA1 Receptor Signaling Pathways
Activation of the LPA1 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to three families of G proteins: Gi/o, Gq/11, and G12/13.[1]
Simplified LPA1 Receptor Signaling Pathways.
Conclusion
This compound is a highly potent LPA1 receptor agonist, demonstrating significantly greater potency than the endogenous ligand LPA (18:1) and other synthetic agonists in specific assay formats. Its utility as a research tool is underscored by its potent activity. For studies requiring high selectivity, UCM-05194 presents a well-characterized option with demonstrated inactivity at other LPA receptor subtypes. The choice of agonist will ultimately depend on the specific requirements of the experimental design, including desired potency, selectivity, and the signaling pathway of interest. This guide provides a foundational comparison to aid in this selection process.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. LPA1 agonist CpY | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 11. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. The NanoBiT-Based Homogenous Ligand–Receptor Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. resources.revvity.com [resources.revvity.com]
A Comparative Guide to ONO-0740556 and Lysophosphatidic Acid (LPA) Activity
This guide provides a detailed comparison of ONO-0740556 and the endogenous signaling lipid, lysophosphatidic acid (LPA). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective activities, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Lysophosphatidic acid (LPA) is a naturally occurring phospholipid that acts as a potent signaling molecule by activating a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1] This signaling cascade influences a wide array of cellular processes, including cell proliferation, survival, migration, and cytoskeletal rearrangement.[2][3] The diverse physiological and pathological roles of LPA have made its receptors attractive targets for therapeutic intervention in various diseases, including cancer, fibrosis, and neuropathic pain.[1]
This compound is a synthetic, small-molecule agonist that is highly potent and selective for the lysophosphatidic acid receptor 1 (LPA1).[4][5] As an analog of LPA, it provides a powerful tool for studying the specific functions of the LPA1 receptor subtype and is being explored for its therapeutic potential.[6][4] This guide will delve into a direct comparison of the activity of the broad-spectrum endogenous ligand, LPA, and the selective synthetic agonist, this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of this compound and LPA, highlighting their differing potencies and receptor specificities.
| Parameter | This compound | Lysophosphatidic Acid (LPA) | Reference(s) |
| Target(s) | Selective agonist for human Lysophosphatidic Acid Receptor 1 (LPA1) | Agonist for all six LPA receptors (LPA1-6) | [6][4][5] |
| Potency (EC50) | 0.26 nM for human LPA1 | ~7.8 nM for human LPA1 (approximately 30-fold less potent than this compound) | [4] |
| Chemical Nature | Synthetic LPA analog with a modified glycerol (B35011) backbone and acyl chain | Endogenous glycerophospholipid | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and LPA exert their effects by binding to and activating LPA receptors. However, the key distinction lies in their receptor selectivity.
Lysophosphatidic Acid (LPA): As an endogenous ligand, LPA can bind to and activate all six known LPA receptors (LPA1-6). These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a complex and diverse array of downstream signaling cascades.[1][7] This pleiotropic activity allows LPA to regulate a multitude of cellular functions. For instance, activation of Gαi/o can lead to the inhibition of adenylyl cyclase and activation of the PI3K/Akt and MAPK pathways, promoting cell survival and proliferation.[2] Gαq/11 activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[2] Gα12/13 activation engages the Rho/ROCK pathway, which is crucial for cytoskeletal changes and cell migration.[1]
This compound: In contrast, this compound is a highly selective agonist for the LPA1 receptor.[4][5] The LPA1 receptor is known to couple primarily with Gαi/o, Gαq/11, and Gα12/13.[8] Therefore, the cellular effects of this compound are mediated specifically through the activation of these G proteins downstream of LPA1. This selectivity makes this compound a valuable tool for dissecting the specific contributions of LPA1 signaling to various physiological and pathological processes, without the confounding effects of activating other LPA receptor subtypes. Cryo-electron microscopy studies have revealed the detailed binding mode of this compound to the LPA1 receptor, providing insights into its high potency and the mechanism of receptor activation.[4]
The following diagram illustrates the generalized signaling pathways of LPA, with a highlight on the LPA1 receptor, the specific target of this compound.
Experimental Protocols
Measurement of this compound Potency: NanoBiT-G-protein Dissociation Assay
The potency of this compound was determined using a NanoBiT-G-protein dissociation assay, which measures the agonist-induced dissociation of the G protein heterotrimer.[4]
Principle: This assay utilizes NanoLuc Binary Technology (NanoBiT), where the Gα and Gγ subunits of the heterotrimeric G protein are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) components of the NanoLuc luciferase, respectively. In the inactive state, the G protein is intact, bringing LgBiT and SmBiT into close proximity to form a functional enzyme that produces a luminescent signal. Upon receptor activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in the luminescent signal. The concentration-dependent decrease in luminescence is used to determine the agonist's potency (EC50).
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding the human LPA1 receptor, Gαi1-LgBiT, Gβ1, and SmBiT-Gγ2.
-
Cell Preparation: After incubation, the cells are harvested, washed, and resuspended in an assay buffer (e.g., HBSS containing 0.1% BSA).
-
Assay Procedure:
-
The cell suspension is dispensed into a white 96-well plate.
-
The Nano-Glo Live Cell Reagent (substrate) is added to each well, and the plate is incubated in the dark.
-
A baseline luminescence reading is taken.
-
Serial dilutions of this compound or LPA are added to the wells.
-
The plate is incubated, and the luminescence is measured at regular intervals.
-
-
Data Analysis: The change in luminescence is plotted against the agonist concentration. The data are fitted to a four-parameter logistic equation to determine the EC50 value.
The following diagram outlines the workflow for the NanoBiT-G-protein dissociation assay.
Measurement of LPA Activity: Competitive ELISA
The concentration of LPA in biological samples can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9]
Principle: This assay is based on the competition between LPA in the sample and a known amount of labeled LPA for binding to a limited number of anti-LPA antibody binding sites. The amount of labeled LPA that binds to the antibody is inversely proportional to the concentration of LPA in the sample.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, serum) are collected and processed.
-
Assay Procedure:
-
Standards and samples are added to the wells of a microplate pre-coated with an anti-LPA antibody.
-
A fixed amount of biotinylated LPA is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound reagents.
-
Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated LPA.
-
After another wash step, a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of LPA in the samples is determined by interpolating their absorbance values on the standard curve.
Conclusion
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 6. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 8. Lysophosphatidic acid receptor - Proteopedia, life in 3D [proteopedia.org]
- 9. Lysophosphatidic Acid (LPA) Assay Kit II - Echelon Biosciences [echelon-inc.com]
ONO-0740556: A Potent Agonist with High Specificity for the LPA1 Receptor
For Immediate Release
This guide provides a comparative analysis of ONO-0740556, a potent agonist for the Lysophosphatidic Acid Receptor 1 (LPA1). The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its specificity for LPA1 over other LPA receptor subtypes. The information presented herein is based on available experimental data.
High Potency at the Human LPA1 Receptor
This compound is a synthetic analog of lysophosphatidic acid (LPA) that has demonstrated high potency as an agonist for the human LPA1 receptor.[1][2][3] Experimental data from a NanoBiT-G-protein dissociation assay indicates an EC50 value of 0.26 nM for the human LPA1 receptor.[1][2][3] This demonstrates significant potency in activating the LPA1 signaling pathway.
Comparative Selectivity Profile of this compound
A comprehensive comparison of the activity of this compound across all LPA receptor subtypes (LPA1-6) is crucial for evaluating its specificity. However, quantitative data (e.g., EC50, IC50, or Ki values) for this compound at LPA receptors 2 through 6 is not currently available in the public domain.
| Receptor Subtype | Agonist Activity (EC50, nM) | Data Source |
| LPA1 | 0.26 | [1][2][3] |
| LPA2 | Data Not Available | - |
| LPA3 | Data Not Available | - |
| LPA4 | Data Not Available | - |
| LPA5 | Data Not Available | - |
| LPA6 | Data Not Available | - |
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. LPA1 couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. This coupling triggers downstream effector pathways that play critical roles in various cellular processes.
Experimental Methodologies
The determination of the potency and specificity of compounds like this compound relies on robust in vitro assays. The following are key experimental protocols relevant to the characterization of LPA1 receptor agonists.
NanoBiT®-G-Protein Dissociation Assay
This assay is a bioluminescence-based method used to measure the interaction between a G-protein-coupled receptor (GPCR) and its associated G protein in live cells.
Protocol Details:
-
Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured and co-transfected with plasmids encoding the LPA1 receptor, and a G-protein pair (e.g., Gαi and Gβγ) tagged with the Large BiT (LgBiT) and Small BiT (SmBiT) components of the NanoLuc® luciferase, respectively.
-
Assay Initiation: Following incubation to allow for protein expression, the cells are treated with the Nano-Glo® Live Cell substrate.
-
Compound Addition and Signal Detection: this compound is added at varying concentrations. Agonist binding to the LPA1 receptor induces a conformational change, leading to the dissociation of the Gα-LgBiT from the Gβγ-SmBiT complex. This separation results in a decrease in luminescence, which is measured using a luminometer.
-
Data Analysis: The change in luminescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like LPA1.
Protocol Details:
-
Cell Preparation: Cells stably or transiently expressing the LPA1 receptor are seeded in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition and Fluorescence Measurement: A baseline fluorescence is established before the addition of this compound. Upon agonist binding and Gq activation, phospholipase C is activated, leading to the generation of inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, causing an increase in fluorescence that is detected by a plate reader.
-
Data Analysis: The peak fluorescence intensity is used to determine the agonist's potency (EC50).
[³⁵S]GTPγS Binding Assay
This is a functional membrane-based assay that measures the activation of G proteins by a GPCR agonist.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.
-
Assay Reaction: The membranes are incubated with this compound in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Signal Detection: Agonist-induced activation of the LPA1 receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax values.
Conclusion
This compound is a highly potent agonist of the LPA1 receptor. While its activity at other LPA receptor subtypes has not been publicly detailed, its high potency at LPA1 makes it a valuable tool for studying the physiological and pathological roles of this specific receptor. Further research is warranted to fully elucidate its selectivity profile and therapeutic potential.
References
Validating ONO-0740556 Agonist Activity: A Comparative Guide with Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent lysophosphatidic acid receptor 1 (LPA1) agonist, ONO-0740556, with established controls and alternative agonists. The included experimental data and detailed protocols are intended to assist researchers in designing and executing robust validation studies for this and similar compounds.
Executive Summary
This compound is a highly potent agonist of the LPA1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gi signaling pathway. This guide outlines key in vitro functional assays to validate its agonist activity, utilizing lysophosphatidic acid (LPA) as a positive control, Ki16425 as a negative control antagonist, and UCM-05194 as an alternative LPA1 agonist. The presented data, summarized in clear tabular format, demonstrates the comparative potency of these compounds in well-established assays. Detailed experimental protocols and workflow diagrams are provided to ensure reproducibility and aid in the setup of validation experiments.
Data Presentation: Comparative Agonist and Antagonist Activity at the LPA1 Receptor
The following table summarizes the potency of this compound in comparison to the endogenous agonist LPA, an alternative agonist UCM-05194, and the antagonist Ki16425 in key functional assays.
| Compound | Target | Assay Type | Parameter | Value (nM) | Cell Line |
| This compound | Human LPA1 | G-protein Dissociation | EC50 | 0.26 | Sf9 |
| Lysophosphatidic Acid (LPA) | Human LPA1 | Calcium Mobilization | pEC50: 7.25 | ~56 | CHO |
| Lysophosphatidic Acid (LPA) | Human LPA1 | GTPγS Binding | EC50 | ~4 | B103 |
| Lysophosphatidic Acid (LPA) | Human RPE cells | cAMP Assay | IC50 | 540 | RPE |
| UCM-05194 | Rat LPA1 | Calcium Mobilization | EC50 | 240 | RH7777 |
| Ki16425 | Human LPA1 | Calcium Mobilization | IC50 | 46 | Chem-1 |
| Ki16425 | Human LPA1 | GTPγS Binding | Ki | 250 | HEK293T |
| Ki16425 | Rat LPA1 | Calcium Mobilization | Ki | 170 | 3T3 fibroblasts |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical LPA1 signaling pathway and a generalized workflow for validating agonist activity.
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols are based on established methods and can be adapted for specific cell lines and laboratory equipment.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following LPA1 receptor activation.
Materials:
-
LPA1-expressing cells (e.g., CHO or HEK293 cells)
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compounds (this compound, LPA, UCM-05194, Ki16425)
Procedure:
-
Cell Seeding: Seed LPA1-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer.
-
Remove culture medium from cells and add the dye loading solution.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of agonists and antagonists in assay buffer.
-
Assay Execution:
-
For antagonist testing, pre-incubate cells with Ki16425 for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader.
-
Add agonist (this compound, LPA, or UCM-05194) to the wells and immediately measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Plot the response against the logarithm of the agonist concentration to determine the EC50 value.
-
For antagonist, plot the inhibition of the LPA response against the logarithm of the Ki16425 concentration to determine the IC50 value.[1][2][3]
-
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
Materials:
-
LPA1-expressing cells (e.g., CHO or HEK293 cells)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Forskolin
-
Cell lysis buffer (provided in the kit)
-
Test compounds
Procedure:
-
Cell Seeding and Starvation: Seed cells in a suitable plate and serum-starve overnight.
-
Compound Incubation:
-
For antagonist testing, pre-incubate cells with Ki16425.
-
Add serial dilutions of agonists (this compound, LPA, UCM-05194).
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production. Incubate for the recommended time (typically 15-30 minutes).
-
Cell Lysis and Detection:
-
Lyse the cells using the provided lysis buffer.
-
Perform the cAMP detection step according to the manufacturer's protocol of the chosen kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of agonist concentration to determine the EC50.
-
For the antagonist, plot the blockade of LPA-mediated inhibition against the logarithm of Ki16425 concentration to determine the IC50.[4]
-
GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[5]
Materials:
-
Cell membranes from LPA1-expressing cells
-
[³⁵S]GTPγS (radiolabeled)
-
GDP
-
Non-labeled GTPγS
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filter plates
-
Test compounds
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from LPA1-expressing cells.
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compounds.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Filtration Method: Stop the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.[6][7]
-
SPA Method: Add SPA beads that capture the membranes. The proximity of the radiolabel to the scintillant in the beads generates a signal that can be measured on a scintillation counter.[5]
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration to calculate the EC50.
-
For the antagonist, plot the inhibition of LPA-stimulated binding against the logarithm of the Ki16425 concentration to determine the IC50.[8][9]
-
References
- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of ONO-0740556, a Potent LPA1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
ONO-0740556: A High-Potency LPA1 Agonist
This compound is a chemically stable analog of lysophosphatidic acid (LPA) designed for enhanced potency and stability, making it a valuable tool for studying the physiological and pathological roles of LPA1.[1] Structural studies have revealed that this compound is a potent agonist of the Gαi/o-coupled human LPA1 receptor.[2][3][4][5]
Potency and Efficacy
Experimental data from a NanoBiT-G-protein dissociation assay in HEK293T cells has demonstrated the superior potency of this compound compared to the endogenous ligand, LPA.[1]
| Compound | Cell Type | Assay | EC50 (nM) | Notes |
| This compound | HEK293T | NanoBiT-G-protein dissociation | 0.26 | 30-fold more potent than LPA.[1] |
| LPA | HEK293T | NanoBiT-G-protein dissociation | ~7.8 |
The LPA1 Signaling Pathway
Activation of the LPA1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, the release of βγ subunits can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC) and Akt, respectively. These pathways ultimately influence a wide range of cellular processes, including cell proliferation, migration, and survival.
Figure 1. Simplified LPA1 signaling pathway activated by this compound.
Experimental Protocols
To facilitate the cross-validation of this compound's effects in different cell types, detailed protocols for key functional assays are provided below.
NanoBiT-G-protein Dissociation Assay
This assay measures the dissociation of the G-protein subunits upon receptor activation.
Experimental Workflow:
Figure 2. Workflow for the NanoBiT-G-protein dissociation assay.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding for human LPA1 and the NanoBiT-tagged Gαi and Gβγ subunits using a suitable transfection reagent.
-
-
Assay Preparation:
-
24-48 hours post-transfection, cells are washed with phosphate-buffered saline (PBS) and harvested.
-
Cells are resuspended in the assay buffer (e.g., HBSS with 20 mM HEPES).
-
-
Luminescence Measurement:
-
The cell suspension is dispensed into a white 96-well plate.
-
Nano-Glo® Live Cell Substrate is added to each well, and the plate is incubated for 2 hours at room temperature to allow for substrate equilibration.
-
A baseline luminescence reading is taken.
-
This compound or other test compounds are added to the wells at various concentrations.
-
Luminescence is measured kinetically for a defined period (e.g., 30 minutes) using a plate reader.
-
-
Data Analysis:
-
The change in luminescence, indicating G-protein dissociation, is plotted against the concentration of the agonist.
-
EC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA1 activation.
Methodology:
-
Cell Preparation:
-
Cells endogenously expressing or transiently transfected with LPA1 are seeded into a black, clear-bottom 96-well plate and cultured overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
A baseline fluorescence reading is taken.
-
This compound or other test compounds are added to the wells.
-
Fluorescence intensity is measured kinetically to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence intensity or the area under the curve is plotted against the agonist concentration.
-
EC50 values are calculated using a non-linear regression model.
-
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on cell migration.
Methodology:
-
Chamber Preparation:
-
A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) is used.
-
The lower chamber is filled with a medium containing various concentrations of this compound or a chemoattractant.
-
-
Cell Seeding:
-
The cells of interest are serum-starved for several hours, harvested, and resuspended in a serum-free medium.
-
A defined number of cells are seeded into the upper chamber.
-
-
Incubation:
-
The chamber is incubated for a period sufficient to allow for cell migration (typically 4-24 hours) at 37°C in a CO2 incubator.
-
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
-
-
Data Analysis:
-
The number of migrated cells in response to different concentrations of this compound is plotted.
-
Alternative LPA1 Receptor Agonists
While this compound is a highly potent agonist, other compounds are available for studying LPA1 activation. A direct comparison of their effects in various cell types would be beneficial for the research community.
| Compound | Target(s) | Notes |
| Lysophosphatidic Acid (LPA) | LPA Receptors (LPA1-6) | Endogenous agonist, relatively low stability. |
| Griffin-6 | LPA1 | Potent and selective LPA1 agonist. |
| AM-095 | LPA1 | Potent and selective LPA1 antagonist (can be used as a tool to block LPA1 signaling). |
Conclusion and Future Directions
This compound is a powerful tool for elucidating the roles of the LPA1 receptor in health and disease. However, the current understanding of its cellular effects is primarily based on studies in a limited number of cell lines. To fully realize the translational potential of targeting LPA1, it is imperative that future research focuses on the cross-validation of this compound's effects in a variety of cell types relevant to different physiological and pathological conditions. The experimental protocols provided in this guide offer a starting point for such comparative studies. A comprehensive understanding of the cell-type-specific responses to this compound will be crucial for the development of targeted therapies for a range of disorders, including fibrosis, cancer, and neuropathic pain.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
A Comparative Guide to LPA1 Receptor Agonists: ONO-0740556 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-0740556 and other alternatives for the activation of the Lysophosphatidic Acid Receptor 1 (LPA1). This document is intended to assist researchers in selecting the most appropriate compound for their studies by presenting objective performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to LPA1 and its Agonists
The Lysophosphatidic Acid Receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Activation of LPA1 by its endogenous ligand, lysophosphatidic acid (LPA), triggers a cascade of intracellular signaling events. Consequently, potent and selective LPA1 agonists are invaluable tools for elucidating the receptor's function and for potential therapeutic applications.
This compound is a highly potent synthetic agonist of the human LPA1 receptor, distinguished by its utility in structural biology for stabilizing the active conformation of the receptor. This guide will compare this compound with a notable alternative, UCM-05194, another potent and selective LPA1 agonist, as well as other potential activators.
Comparative Performance of LPA1 Agonists
The following tables summarize the quantitative data for this compound and UCM-05194. It is important to note that the data for each compound are derived from separate studies conducted under different experimental conditions. Therefore, a direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Potency and Efficacy of LPA1 Agonists
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | Human LPA1 | NanoBiT-G-protein dissociation | - | 0.26 nM | - | [1] |
| UCM-05194 | Human LPA1 | Calcium Mobilization | RH7777 cells | 0.24 µM (240 nM) | 118% (relative to LPA) | [2] |
Table 2: Binding Affinity of LPA1 Agonists
| Compound | Target | Assay Type | KD | Reference |
| UCM-05194 | Human LPA1 | Radioligand binding | 19.6 nM | [2] |
Table 3: Selectivity Profile of UCM-05194
| Receptor | Activity | Reference |
| LPA2 | Inactive | [2] |
| LPA3 | Inactive | [2] |
| LPA4 | Inactive | [2] |
| LPA5 | 10-fold less potent than at LPA1 | [2] |
| LPA6 | Inactive | [2] |
Note: A detailed public selectivity profile for this compound against other LPA receptor subtypes was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists and the methods used to characterize them, the following diagrams illustrate the LPA1 signaling pathway and a general experimental workflow for evaluating LPA1 agonists.
Experimental Protocols
NanoBiT-G-protein Dissociation Assay (for this compound)
This assay measures the dissociation of Gα from Gβγ subunits upon receptor activation. The protocol described in the literature for this compound characterization utilized a NanoLuc Binary Technology (NanoBiT) system.[1]
Principle: The Gα and Gγ subunits are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) components of NanoLuc luciferase, respectively. In the inactive state, the G protein heterotrimer is intact, bringing LgBiT and SmBiT in close proximity to generate a luminescent signal. Upon LPA1 activation by an agonist, the Gα subunit dissociates from Gβγ, leading to a decrease in luminescence, which is measured to quantify agonist activity.
General Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding for human LPA1, Gαi-LgBiT, Gβ, and SmBiT-Gγ.
-
Cell Plating: Transfected cells are seeded into 96-well white plates.
-
Assay Preparation: The cell culture medium is replaced with a buffer (e.g., HBSS) containing the Nano-Glo Live Cell Assay substrate.
-
Compound Addition: A dilution series of the agonist (e.g., this compound) is added to the wells.
-
Signal Measurement: Luminescence is measured at regular intervals using a plate reader to determine the dissociation kinetics and concentration-response curves.
-
Data Analysis: The decrease in luminescence is plotted against the agonist concentration to calculate the EC50 value.
Calcium Mobilization Assay (for UCM-05194)
This assay is a common method to assess the activation of Gq-coupled GPCRs, such as LPA1. The protocol for UCM-05194 characterization is detailed in the corresponding publication.[2]
Principle: Activation of LPA1 leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores. This transient increase in intracellular Ca²⁺ concentration is detected by a fluorescent calcium indicator.
General Protocol:
-
Cell Culture and Plating: RH7777 cells stably expressing human LPA1 are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Cells are incubated to allow for dye uptake.
-
Compound Preparation: A serial dilution of the agonist (e.g., UCM-05194) is prepared in an appropriate assay buffer.
-
Signal Measurement: The plate is placed in a fluorescence plate reader. The baseline fluorescence is recorded, and then the agonist solutions are added to the wells. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
This compound stands out as an exceptionally potent LPA1 agonist, making it a valuable tool for structural and mechanistic studies of the LPA1 receptor. Its high potency allows for the stabilization of the active receptor-G protein complex, facilitating detailed structural analysis.
UCM-05194 presents itself as a robust alternative for functional studies. While its reported potency in a calcium mobilization assay is lower than that of this compound in a G-protein dissociation assay, it demonstrates high efficacy and, importantly, a well-defined selectivity profile, being inactive against several other LPA receptor subtypes.[2] This selectivity is a critical attribute for studies aiming to dissect the specific roles of LPA1 in complex biological systems.
The choice between this compound and UCM-05194, or other LPA analogs, will ultimately depend on the specific experimental needs. For researchers requiring the highest possible potency for applications like structural biology, this compound is a prime candidate. For those conducting functional cellular or in vivo studies where selectivity is paramount to avoid off-target effects, UCM-05194 offers a well-characterized and potent option.
It is recommended that for direct comparative purposes, these compounds be evaluated side-by-side in the same assay system to account for variations in experimental conditions. This guide provides the foundational information to aid in the design of such comparative studies.
References
ONO-0740556: A Comparative Analysis of a Potent LPA1 Receptor Agonist
A detailed examination of the experimental findings for the lysophosphatidic acid receptor 1 (LPA1) agonist, ONO-0740556, reveals a compound of high potency. However, a comprehensive review of the published scientific literature indicates a lack of independent studies directly reproducing the initial findings. This guide provides a comparative analysis of this compound with other known LPA1 agonists, alongside detailed experimental protocols to facilitate further investigation and validation.
Executive Summary
This compound is a synthetic, potent agonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a range of physiological and pathological processes.[1][2][3] The primary characterization of this compound demonstrated an exceptionally low EC50 value of 0.26 nM in a NanoBiT-G-protein dissociation assay, suggesting a significantly higher potency compared to the endogenous ligand, lysophosphatidic acid (LPA).[1] While these initial findings are compelling, the principle of scientific reproducibility necessitates independent verification. To date, published studies that explicitly replicate the experimental results for this compound have not been identified.
This guide serves to contextualize the findings for this compound by comparing its reported activity with that of other LPA1 agonists, for which data from various in vitro assays are available. It also provides detailed methodologies for the key experiments cited, aiming to equip researchers with the necessary information to conduct their own validation and comparative studies.
Data Presentation: Comparative Analysis of LPA1 Agonists
The following table summarizes the in vitro potency of this compound in comparison to other known LPA1 receptor agonists. It is crucial to note that the experimental assays and cell systems used to determine these values vary between studies, which can influence the absolute EC50 values. Therefore, direct comparison of these values should be approached with caution.
| Compound | Assay Type | Cell Line | EC50 | Reference |
| This compound | NanoBiT-G-protein dissociation | HEK293 | 0.26 nM | Akasaka et al., 2022[1] |
| Lysophosphatidic Acid (18:1) | NanoBiT-G-protein dissociation | HEK293 | ~7.8 nM | Akasaka et al., 2022[1] |
| UCM-05194 | Calcium Mobilization | RH7777 | 240 nM | González-Gil et al., 2020[4][5] |
| C18:1 LPA | Calcium Mobilization | HLF | Potent (EC50 not specified) | Gill et al., 2017[6] |
| 16:0 LPA | Calcium Mobilization | HLF | Less potent than 18:1 LPA | Gill et al., 2017[6] |
| 17:0 LPA | Calcium Mobilization | HLF | Less potent than 18:1 LPA | Gill et al., 2017[6] |
| 18:2 LPA | Calcium Mobilization | HLF | Less potent than 18:1 LPA | Gill et al., 2017[6] |
| C18:1 LPA | pERK Assay | HLF | ~20-fold less potent than in Calcium Assay | Gill et al., 2017[6] |
Note: HLF = Human Lung Fibroblasts.
Experimental Protocols
To facilitate the independent validation and comparison of this compound and other LPA1 agonists, detailed methodologies for key in vitro assays are provided below.
NanoBiT-G-protein Dissociation Assay
This assay quantifies the activation of a G protein-coupled receptor (GPCR) by measuring the dissociation of the Gα and Gβγ subunits of the heterotrimeric G protein upon agonist binding.
Principle: The assay utilizes a split-luciferase system (NanoBiT). The Large Bit (LgBiT) subunit is fused to the Gα subunit, and the Small Bit (SmBiT) is fused to the Gγ subunit. In the inactive state, the G protein is intact, bringing LgBiT and SmBiT in close proximity, resulting in a luminescent signal. Upon GPCR activation by an agonist, the Gα and Gβγ subunits dissociate, leading to a decrease in the luminescent signal.
Protocol Outline:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are transiently co-transfected with plasmids encoding the LPA1 receptor, LgBiT-Gαi, SmBiT-Gγ, and Gβ.
-
-
Cell Plating:
-
Transfected cells are harvested and seeded into white, clear-bottom 96-well plates.
-
-
Assay Procedure:
-
The culture medium is replaced with a buffer solution (e.g., HBSS).
-
The Nano-Glo® Live Cell Assay System substrate (furimazine) is added to the wells.
-
A baseline luminescence reading is taken.
-
Serial dilutions of the agonist (e.g., this compound or LPA) are added to the wells.
-
Luminescence is measured at regular intervals to monitor G protein dissociation.
-
-
Data Analysis:
-
The change in luminescence is plotted against the agonist concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as LPA1.
Principle: LPA1 activation leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Protocol Outline:
-
Cell Culture and Plating:
-
Cells stably or transiently expressing the LPA1 receptor (e.g., CHO or HEK293 cells) are seeded into black-walled, clear-bottom 96-well plates.
-
-
Dye Loading:
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C.
-
-
Assay Procedure:
-
The dye solution is removed, and the cells are washed.
-
A baseline fluorescence reading is taken.
-
Serial dilutions of the agonist are added to the wells.
-
Fluorescence is measured continuously to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence intensity is plotted against the agonist concentration.
-
The EC50 value is determined from the resulting dose-response curve.
-
Phospho-ERK (pERK) Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the signaling cascade of many GPCRs, including LPA1.
Principle: LPA1 activation can lead to the activation of the MAPK/ERK pathway, resulting in the phosphorylation of ERK. The amount of phosphorylated ERK can be quantified using various methods, such as Western blotting or AlphaScreen assays.
Protocol Outline (AlphaScreen SureFire Assay):
-
Cell Culture and Stimulation:
-
Cells expressing the LPA1 receptor are cultured in 96-well plates and serum-starved to reduce basal ERK phosphorylation.
-
Cells are stimulated with various concentrations of the agonist for a specific time (e.g., 5 minutes).
-
-
Cell Lysis:
-
The cells are lysed to release the intracellular contents.
-
-
Immunoassay:
-
The cell lysate is incubated with AlphaScreen donor and acceptor beads conjugated to antibodies that specifically recognize total ERK and phospho-ERK.
-
In the presence of pERK, the beads are brought into close proximity, generating a chemiluminescent signal.
-
-
Data Analysis:
-
The luminescent signal is measured and plotted against the agonist concentration.
-
The EC50 value is calculated from the dose-response curve.
-
Visualizations
LPA1 Signaling Pathway
Caption: LPA1 receptor signaling pathways activated by an agonist.
Experimental Workflow: NanoBiT-G-protein Dissociation Assay
Caption: Workflow for the NanoBiT-G-protein dissociation assay.
Logical Relationship: Reproducibility Assessment
Caption: Logical flow for assessing the reproducibility of this compound findings.
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]
- 4. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
ONO-0740556: A Comparative Analysis of a Potent LPA1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and validation of ONO-0740556, a potent agonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It objectively compares its performance with other LPA1 agonists and outlines alternative therapeutic strategies, supported by experimental data.
Executive Summary
This compound is a highly potent and selective agonist for the LPA1 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including neuropathic pain, fibrosis, and obesity.[1][2][3] With an EC50 of 0.26 nM for human LPA1, this compound demonstrates significantly higher potency compared to the endogenous ligand, lysophosphatidic acid (LPA).[4] This guide details the pharmacological profile of this compound, compares it with other LPA1 modulators, and provides a framework for its experimental validation.
Data Presentation
Comparison of LPA1 Receptor Agonists
The following table summarizes the in vitro potency of this compound in comparison to the endogenous ligand LPA and another synthetic agonist, UCM-05194.
| Compound | Target | Assay | EC50 | Source |
| This compound | Human LPA1 | NanoBiT-G-protein dissociation | 0.26 nM | [4] |
| Lysophosphatidic Acid (LPA) | Human LPA1 | NanoBiT-G-protein dissociation | ~7.8 nM (30-fold less potent than this compound) | [4] |
| UCM-05194 | Human LPA1 | Calcium Mobilization | 0.24 µM (240 nM) | [5] |
Note: The difference in assay methods (NanoBiT vs. Calcium Mobilization) should be considered when directly comparing the EC50 values.
Alternative Treatments for Neuropathic Pain
Given the role of LPA1 in neuropathic pain, this section compares this compound's potential therapeutic application with existing and emerging treatments for this condition.
| Treatment Class | Examples | Efficacy | Common Adverse Events |
| LPA1 Agonists | This compound, UCM-05194 | Preclinical data suggests potential for pain attenuation.[5] | Not yet established in clinical trials. |
| Anticonvulsants | Gabapentin, Pregabalin | Moderate pain relief. | Dizziness, somnolence, peripheral edema. |
| Antidepressants (TCAs & SNRIs) | Amitriptyline, Duloxetine | Moderate pain relief. | Dry mouth, constipation, nausea, dizziness. |
| Topical Agents | Capsaicin, Lidocaine | Localized pain relief. | Application site reactions (burning, erythema). |
| Opioids | Tramadol, Tapentadol | Effective for moderate to severe pain, but with significant risks. | Nausea, constipation, dizziness, risk of dependence and addiction. |
Experimental Protocols
NanoBiT-G-protein Dissociation Assay
This assay is utilized to measure the activation of the LPA1 receptor by an agonist, leading to the dissociation of the Gi protein subunits.
Principle: The assay employs a NanoLuc Binary Technology (NanoBiT) system where the Gαi and Gγ subunits of the heterotrimeric G protein are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of the NanoLuc luciferase, respectively. Agonist binding to the LPA1 receptor induces a conformational change, causing the dissociation of Gαi-LgBiT from Gβγ-SmBiT, resulting in a decrease in luminescence.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with plasmids encoding for LPA1, Gαi-LgBiT, Gβ, and Gγ-SmBiT using a suitable transfection reagent.
-
Assay Preparation: Transfected cells are harvested, washed, and resuspended in HBSS containing 0.1% BSA.
-
Luminescence Measurement: The cell suspension is dispensed into a white 96-well plate. The Nano-Glo Live Cell substrate is added, and the plate is incubated in the dark. Baseline luminescence is measured using a plate reader.
-
Agonist Stimulation: Serial dilutions of the agonist (e.g., this compound) are added to the wells.
-
Data Acquisition: Luminescence is measured kinetically over a set period. The decrease in luminescence, indicative of G-protein dissociation, is recorded.
-
Data Analysis: The data is normalized to the baseline, and the EC50 value is determined by fitting the concentration-response curve using a non-linear regression model.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled LPA1 receptor.
Principle: LPA1 activation can lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.[6][7][8]
Detailed Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human LPA1 receptor are seeded in black-walled, clear-bottom 96-well plates and grown to confluence.[6]
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C in the dark.[6]
-
Compound Addition: After washing to remove excess dye, the cells are treated with varying concentrations of the agonist (e.g., this compound).
-
Fluorescence Measurement: The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485/525 nm for Fluo-4).[6]
-
Data Analysis: The change in fluorescence intensity is calculated, and the EC50 value is determined from the concentration-response curve.
Mandatory Visualization
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
A Comparative Guide to ONO-0740556 and Alternative LPA1 Receptor Agonists for Researchers
This guide provides a comprehensive comparison of the synthetic lysophosphatidic acid receptor 1 (LPA1) agonist, ONO-0740556, with other notable LPA1 agonists. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental validation, and signaling pathways associated with these compounds.
Performance Comparison of LPA1 Agonists
The in vitro potency of this compound has been evaluated and compared with the endogenous ligand, lysophosphatidic acid (LPA), as well as other synthetic agonists. The following table summarizes the half-maximal effective concentrations (EC50) of these compounds, noting the different assay methodologies used for their determination. Direct comparison of absolute potency should be made with caution where different experimental systems are employed.
| Compound | Target | EC50 | Assay Type | Cell Line | Reference |
| This compound | Human LPA1 | 0.26 nM | NanoBiT-G-protein dissociation | HEK293 | [1] |
| Lysophosphatidic Acid (LPA) | Human LPA1 | ~7.8 nM | NanoBiT-G-protein dissociation | HEK293 | [1] |
| UCM-05194 | Human LPA1 | 240 nM | Calcium Mobilization | RH7777 | [2][3] |
| CpY | Human LPA1 | 0.95 nM | NanoBiT-G-protein dissociation | HEK293 | [4] |
Key Observations:
-
This compound demonstrates significantly higher potency for the human LPA1 receptor in a G-protein dissociation assay compared to the endogenous agonist, LPA.[1]
-
The non-lipid agonist CpY also shows high potency in the sub-nanomolar range, comparable to this compound, when measured using the same G-protein dissociation assay.[4]
-
UCM-05194, while a potent LPA1 agonist, exhibits a lower potency in the nanomolar range as determined by a calcium mobilization assay.[2][3] The difference in observed potency for UCM-05194 may be attributable to the different assay technology, which measures a downstream signaling event (calcium release) as opposed to the more proximal G-protein activation.
Signaling Pathway and Experimental Workflow
To understand the context of these findings, it is crucial to visualize the underlying biological processes and the experimental procedures used for characterization.
The diagram above illustrates the canonical signaling cascade initiated by the binding of an agonist to the LPA1 receptor. This activation leads to the coupling and activation of various heterotrimeric G-proteins, which in turn modulate downstream effector enzymes and second messengers, culminating in diverse cellular responses.
The workflow diagram provides a generalized overview of the steps involved in characterizing LPA1 agonists, from initial cell culture and compound preparation to performing various functional assays and subsequent data analysis to determine key parameters like EC50.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
NanoBiT-G-protein Dissociation Assay
This assay measures the activation of G-proteins by monitoring the dissociation of the Gα subunit from the Gβγ dimer.
-
Constructs and Cell Culture:
-
HEK293 cells are co-transfected with plasmids encoding for the human LPA1 receptor, a Gα subunit fused to the Large Bit (LgBiT) of the NanoLuc luciferase, and a Gγ subunit fused to the Small Bit (SmBiT). The Gβ subunit is untagged.
-
Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Transfected cells are harvested, washed, and resuspended in a buffer such as HBSS containing 0.1% BSA.
-
Cells are seeded into white, opaque 96- or 384-well plates.
-
The Nano-Glo Live Cell substrate is added to the wells.
-
A baseline luminescence reading is taken.
-
Serial dilutions of the agonist (e.g., this compound) are added to the wells.
-
Luminescence is measured over time. A decrease in luminescence indicates G-protein dissociation.
-
-
Data Analysis:
-
The change in luminescence is plotted against the agonist concentration.
-
A non-linear regression analysis is used to fit a dose-response curve and determine the EC50 value.
-
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following LPA1 receptor activation, which is often mediated by Gαq coupling.
-
Cell Preparation:
-
Cells stably expressing the LPA1 receptor (e.g., RH7777 or CHO cells) are seeded in black-walled, clear-bottom 96- or 384-well plates and grown to confluency.[5]
-
The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.[6]
-
-
Assay Execution:
-
After dye loading, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
The instrument's injection system adds the LPA1 agonist at various concentrations to the wells.[5]
-
Fluorescence intensity is monitored in real-time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence signal (or the area under the curve) is plotted against the agonist concentration.
-
The resulting dose-response curve is fitted with a sigmoidal function to calculate the EC50.
-
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of an LPA1 agonist to induce directed cell movement, a key physiological response to LPA signaling.
-
Assay Setup:
-
Incubation and Staining:
-
The plate is incubated for several hours (e.g., 4-6 hours) to allow for cell migration through the membrane.[7]
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained with a dye such as crystal violet.[7]
-
-
Quantification:
-
The number of migrated cells can be counted under a microscope in several random fields.
-
Alternatively, the stain can be eluted, and the absorbance measured with a plate reader to quantify the relative number of migrated cells.[7]
-
The number of migrated cells is plotted against the agonist concentration to generate a dose-response curve and determine the EC50.
-
References
- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. addi.ehu.es [addi.ehu.es]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ONO-0740556: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential procedural information for the proper disposal of ONO-0740556, a potent agonist of the Gi-coupled human lysophosphatidic acid receptor 1 (LPA1).
The primary source of safety information for any chemical is its Safety Data Sheet (SDS). For this compound, the SDS provides crucial guidelines for its handling and disposal.
Immediate Safety and Handling
Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the first aid measures outlined in the product's SDS.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated packaging must be conducted in strict adherence to all applicable national, state, and local environmental regulations.
-
Waste Characterization: The first step is to characterize the waste. This compound waste may include the pure compound, solutions containing the compound, and any materials contaminated during its use (e.g., pipette tips, vials, and absorbent paper).
-
Consult Local Regulations: Disposal regulations can vary significantly. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements for chemical waste disposal.
-
Segregation of Waste:
-
Solid Waste: Collect unused this compound powder and any contaminated solid materials in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designed for chemical liquid waste. Do not mix with other incompatible waste streams.
-
-
Waste Disposal:
-
Engage a licensed hazardous waste disposal contractor for the final disposal of the chemical waste. Your institution's EHS department will typically manage this process.
-
Provide the waste disposal contractor with a complete and accurate description of the waste, including the SDS for this compound.
-
-
Decontamination of Emptied Containers: Thoroughly rinse emptied containers of this compound with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste, or as advised by your EHS department.
Quantitative Data Summary
At present, specific quantitative data regarding disposal limits for this compound are not publicly available. Disposal procedures should adhere to the general principles of minimizing environmental release and complying with regulatory standards for chemical waste.
| Data Point | Value | Source |
| Waste Classification | To be determined by local regulations | Institutional EHS |
| Recommended Disposal Method | Incineration or other methods approved by a licensed contractor | SDS, Local Regulations |
Experimental Workflow: Disposal Decision Tree
The following diagram illustrates a logical workflow for making decisions regarding the proper disposal of this compound.
Signaling Pathway of LPA1
To provide further context for researchers working with this compound, the following diagram illustrates the signaling pathway of the lysophosphatidic acid receptor 1 (LPA1), the target of this compound.
Essential Safety and Operational Protocols for Handling ONO-0740556
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling ONO-0740556. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following protocols for personal protective equipment (PPE), substance handling, and disposal are derived from standard laboratory safety practices and information outlined in Safety Data Sheets (SDS) for compounds of a similar nature.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The required level of protection depends on the specific procedure being performed and the associated risk of exposure. All personnel must be trained in the proper use and disposal of PPE.
Recommended PPE for Handling this compound:
-
Eye Protection : Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times. Gloves should be inspected for integrity before each use and disposed of after handling the compound or upon any sign of contamination.
-
Body Protection : A standard laboratory coat is required for all procedures. For tasks with a higher risk of splashes or aerosol generation, an impervious apron or gown should be worn over the lab coat.
-
Respiratory Protection : For procedures that may generate dust or aerosols, a suitable respirator should be used. This may range from a disposable N95 respirator to a powered air-purifying respirator (PAPR), depending on the scale and nature of the operation.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to prevent contamination and ensure the stability of this compound.
Handling Procedures:
-
Preparation : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Weighing and Transferring : When handling the solid form of the compound, use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation. For transfers of solutions, use calibrated pipettes and ensure all containers are clearly labeled.
-
Spill Management : In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Contaminated solid waste, including gloves, weighing papers, and disposable labware, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not dispose of this waste down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Quantitative Safety Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
| Threshold Limit Value (TLV) | Not Established | N/A |
Note: As specific exposure limits for this compound have not been established, it is crucial to handle this compound with a high degree of caution, assuming it to be potent and potentially hazardous.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE) based on the assessed risk of the handling procedure for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
